2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c1-6-10(11)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYUQSUBLGTDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675043 | |
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-20-7 | |
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mastering the Molecular Blueprint: A Spectroscopic Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives hold a significant position due to their diverse biological activities. This guide provides a comprehensive technical overview of the spectroscopic characterization of a key exemplar, 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. Its structural complexity, featuring both a substituted pyrazole and a chloropyridine ring, presents an illustrative case for the power of modern spectroscopic techniques.
This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a deeper understanding of the why behind the data—the causal links between molecular structure and spectral output. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering not just data, but a framework for interpretation that is both scientifically rigorous and practically applicable in a drug discovery and development context. Every protocol is designed to be a self-validating system, ensuring that the data obtained is both accurate and reproducible.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for all spectroscopic analysis. The following diagram illustrates the structure and the systematic numbering of the carbon and hydrogen atoms in this compound, which will be referenced throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a cornerstone technique for elucidating the hydrogen framework of a molecule.[1] The chemical shift of each proton provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity to neighboring protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-4' (Pyridine) | 7.8 - 8.0 | Triplet (t) | 1H | Located between two CH groups on the pyridine ring, expected to be a triplet. |
| H-3', H-5' (Pyridine) | 7.3 - 7.5 | Doublet (d) | 2H | Symmetrically disposed on the pyridine ring and coupled to H-4'. |
| C3-CH₃ (Pyrazole) | 2.4 - 2.6 | Singlet (s) | 3H | Methyl protons on the pyrazole ring, no adjacent protons to couple with. |
| C5-CH₃ (Pyrazole) | 2.2 - 2.4 | Singlet (s) | 3H | Methyl protons on the pyrazole ring, no adjacent protons to couple with. |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To determine the proton framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.
-
Caption: Experimental workflow for ¹H NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[7] Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Data
A predicted ¹³C NMR spectrum can be constructed by analyzing the spectra of related pyrazole and pyridine compounds.[4][6][7] PubChem also indicates the availability of a ¹³C NMR spectrum for this compound from John Wiley & Sons, Inc.[8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C2' (Pyridine) | 158 - 162 | Carbon attached to both nitrogen and chlorine, expected to be significantly deshielded. |
| C6' (Pyridine) | 150 - 154 | Carbon attached to nitrogen and the pyrazole ring. |
| C4' (Pyridine) | 138 - 142 | Aromatic CH carbon on the pyridine ring. |
| C3, C5 (Pyrazole) | 145 - 150 | Carbons in the pyrazole ring attached to methyl groups. |
| C3', C5' (Pyridine) | 118 - 122 | Aromatic CH carbons on the pyridine ring. |
| C4 (Pyrazole) | 95 - 100 | Carbon attached to bromine, expected to be shielded relative to other pyrazole carbons. |
| C11, C12 (Methyls) | 12 - 16 | Methyl carbons, typically found in the upfield region of the spectrum. |
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To determine the carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Methodology:
-
Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.
-
Data Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon atom.
-
A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2 seconds) should be used to ensure proper signal intensity for quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and calibration as described for ¹H NMR.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₁₀H₉BrClN₃) is 286.56 g/mol .[8] Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.
| m/z | Predicted Ion | Isotopic Pattern |
| 285/287/289 | [M]⁺ | The molecular ion peak will show a complex pattern due to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. The relative intensities of these peaks can be calculated based on the natural abundance of the isotopes. |
| 206/208 | [M - Br]⁺ | Loss of a bromine radical. |
| 250/252 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 171 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for ESI). The concentration should be in the low µg/mL range.
-
-
Data Acquisition:
-
Introduce the sample into the ionization source.
-
For ESI-MS, the sample is infused at a low flow rate. For EI-MS, the sample is introduced into a high vacuum source and bombarded with electrons.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain insights into the molecular structure.
-
Caption: Experimental workflow for Mass Spectrometry.
Conclusion
The structural elucidation of this compound serves as a compelling case study in the application of modern spectroscopic methods. Through a synergistic application of ¹H NMR, ¹³C NMR, and Mass Spectrometry, a complete and unambiguous picture of its molecular architecture can be achieved. This guide has provided not only the predicted spectroscopic data but also the underlying principles and detailed experimental protocols necessary for researchers to confidently characterize this and other novel chemical entities. The ability to move from a 2D chemical drawing to a fully characterized 3D molecule is a testament to the power of these analytical techniques, which remain indispensable tools in the pursuit of new medicines and materials.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine (CAS No. 1150271-20-7). This heterocyclic compound serves as a valuable and versatile building block in medicinal chemistry and materials science. Its structure incorporates two key pharmacophores: a substituted pyrazole and a pyridine ring. The presence of two distinct halogen atoms at strategic positions—a bromine on the pyrazole and a chlorine on the pyridine—offers orthogonal reactivity, enabling selective functionalization and the synthesis of complex molecular architectures. This document consolidates available physicochemical data, outlines a logical synthetic pathway, discusses its potential applications in drug discovery, and provides detailed safety and handling protocols based on best practices and data from closely related analogues.
Core Compound Identification and Structure
This compound is a disubstituted pyridine derivative. The core structure consists of a 4-bromo-3,5-dimethylpyrazole moiety linked via a nitrogen atom to the 2-position of a 6-chloropyridine ring.
-
IUPAC Name: this compound[1]
-
Molecular Weight: 286.55 g/mol [1]
-
Canonical SMILES: CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br[1]
-
InChI Key: MOYUQSUBLGTDKL-UHFFFAOYSA-N[1]
Caption: Chemical structure of the title compound.
Physicochemical Properties
While experimentally determined data is limited, computational models provide valuable insights into the molecule's characteristics. These properties are crucial for predicting solubility, membrane permeability, and reactivity in various solvent systems.
| Property | Value | Source |
| Molecular Weight | 286.55 g/mol | PubChem[1] |
| Exact Mass | 284.96684 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 3.6 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 30.7 Ų | PubChem[1] |
| Physical Form | Solid | Assumed from related compounds |
Synthesis and Reactivity Insights
Proposed Synthetic Pathway
The synthesis of this compound is logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established transformation is a cornerstone for creating pyridine-pyrazole hybrids.[3]
Causality: The reaction capitalizes on the electron-deficient nature of the 2,6-dichloropyridine ring, which makes the carbon atoms at positions 2 and 6 susceptible to nucleophilic attack. The pyrazole, specifically its pyridine-like nitrogen, acts as the nucleophile. The reaction is typically performed in a polar aprotic solvent like DMSO or DMA, which effectively solvates the cation of the base (e.g., K₂CO₃ or NaH) and stabilizes the charged Meisenheimer complex intermediate, thereby accelerating the reaction.[3] Using a slight excess of the pyrazole can help drive the reaction to completion.
Caption: Proposed synthesis via SₙAr reaction.
Reactivity and Strategic Utility
The primary value of this molecule lies in its two distinct halogen-substituted positions, which allow for selective, sequential chemical modifications.
-
C6-Chloro Group (Pyridine Ring): The chlorine atom on the pyridine ring is activated towards nucleophilic substitution. It can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce further diversity.[3] This reactivity is fundamental to building more complex molecules from this core structure.
-
C4-Bromo Group (Pyrazole Ring): The bromine atom on the pyrazole ring is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[4][5] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Expert Insight: A key strategic advantage is the likely chemoselectivity between the two halogens. Palladium-catalyzed cross-coupling reactions can often be performed selectively at the C-Br bond while leaving the C-Cl bond intact.[4] This orthogonal reactivity allows a researcher to first perform a Suzuki coupling at the pyrazole's bromine position and subsequently perform a nucleophilic substitution at the pyridine's chlorine position, or vice versa, providing controlled and predictable access to a wide array of derivatives.
Applications in Research and Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[9][10][11]
-
Kinase Inhibitors: The 2-(pyrazol-1-yl)pyridine motif is a key structural element in a number of kinase inhibitors.[3][12] The pyrazole ring can form critical hydrogen bonds within the ATP-binding pocket of kinases, while the pyridine moiety serves as a scaffold for projecting substituents into other regions of the active site to enhance potency and selectivity. This makes the title compound an attractive starting point for developing novel inhibitors for oncology and immunology targets.[12]
-
Scaffold for Chemical Libraries: Due to its dual reactive handles, this compound is an excellent intermediate for the construction of diverse chemical libraries for high-throughput screening. The systematic modification of both the pyrazole and pyridine rings can rapidly generate a multitude of analogues for exploring structure-activity relationships (SAR).
-
Agrochemical Research: Pyrazole-containing compounds are also prevalent in agrochemicals, particularly as fungicides and insecticides.[10] The title compound could serve as a precursor for new crop protection agents.
Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a representative, self-validating methodology for functionalizing the C4-bromo position, demonstrating the compound's utility as a building block.
Objective: To synthesize 2-(4-(4-methoxyphenyl)-3,5-dimethylpyrazol-1-yl)-6-chloropyridine via a Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Causality: Pre-forming the active Pd(0) catalyst from the Pd(II) precursor in the presence of the phosphine ligand ensures efficient initiation of the catalytic cycle.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio). Degassing is critical to prevent oxidation of the phosphine ligand and the active Pd(0) species.
-
Catalyst Addition: Add the catalyst mixture to the flask via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on the TLC plate.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
Authoritative Note: A specific, verified Safety Data Sheet (SDS) for CAS 1150271-20-7 was not located during the literature search.[13][14][15] The following information is based on general principles for handling hazardous organohalogen compounds and data from related chemicals. Researchers must perform their own risk assessment and consult available vendor information before use.[15]
Hazard Identification
Due to the presence of the bromo- and chloro-substituents on heterocyclic rings, the compound should be treated as potentially hazardous. General hazards for this class of compounds often include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[16][17][18][19]
-
Skin/Eye Irritation: May cause skin irritation and serious eye irritation or damage.[16][19]
-
Respiratory Irritation: May cause respiratory irritation.[16][19]
Personal Protective Equipment (PPE) and Handling
Caption: General workflow for safe handling of chemical reagents.
-
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to minimize inhalation risk.[17]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[17]
-
Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is required.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[18]
First Aid and Exposure
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be disposed of as hazardous halogenated organic waste.
References
- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Buy Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- | 1113041-73-8 [smolecule.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. benchchem.com [benchchem.com]
- 10. orientjchem.org [orientjchem.org]
- 11. nbinno.com [nbinno.com]
- 12. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Novachemistry-Products [novachemistry.com]
- 15. aksci.com [aksci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to CAS 1150271-20-7: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1150271-20-7. It delves into its precise chemical structure, systematic nomenclature, and its critical role as a foundational building block in the rapidly evolving field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will explore the synthesis, chemical properties, and functional significance of this molecule, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Chemical Identity and Nomenclature
The compound with CAS number 1150271-20-7 is a heterocyclic molecule with the systematic IUPAC name 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine .[1] This nomenclature precisely describes its structure, which consists of a pyridine ring and a pyrazole ring linked together.
Key Structural Features:
-
A central pyridine ring, substituted at the 2- and 6-positions.
-
A pyrazole ring attached to the 2-position of the pyridine ring via a nitrogen atom.
-
A bromine atom at the 4-position of the pyrazole ring.
-
Two methyl groups at the 3- and 5-positions of the pyrazole ring.
-
A chlorine atom at the 6-position of the pyridine ring.
Synonyms: This compound is also referred to by other names in chemical literature and supplier catalogs, including:
-
Pyridine, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloro-[1]
-
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine[1]
Molecular Formula and Weight: The molecular formula of this compound is C₁₀H₉BrClN₃ , and its molecular weight is approximately 286.55 g/mol .[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1150271-20-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉BrClN₃ |
| Molecular Weight | 286.55 g/mol |
| InChI | InChI=1S/C10H9BrClN3/c1-6-10(11)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5H,1-2H3 |
| InChIKey | MOYUQSUBLGTDKL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br |
Rationale for Molecular Design in PROTAC Synthesis
The specific arrangement of substituents in this compound is not arbitrary; it is a result of rational design for its intended application as a versatile building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[2][][4][5][6]
The key to the utility of this building block lies in the differential reactivity of the halogen atoms. The chlorine atom on the pyridine ring and the bromine atom on the pyrazole ring serve as orthogonal handles for sequential chemical modifications. This allows for the controlled and stepwise construction of the PROTAC molecule. Typically, one of the halogens is used to attach a linker which is then connected to a ligand for an E3 ligase (like Cereblon or VHL), while the other halogen can be used to attach a ligand for the protein of interest.
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step process. A plausible and commonly employed synthetic route is outlined below.
Synthesis of Key Intermediates
3.1.1. Preparation of 3,5-dimethylpyrazole: This starting material can be synthesized via the condensation of acetylacetone with hydrazine hydrate in a suitable solvent, often with an acid catalyst.
Step-by-step protocol:
-
In a reaction vessel, dissolve acetylacetone in a suitable solvent such as water or ethanol.
-
Add an acid catalyst, for example, glacial acetic acid.
-
Slowly add hydrazine hydrate to the mixture while maintaining the temperature below 50 °C.
-
After the addition is complete, maintain the reaction at 50 °C for a few hours.
-
Cool the reaction mixture and isolate the 3,5-dimethylpyrazole product, which can be purified by crystallization or distillation.
3.1.2. Bromination of 3,5-dimethylpyrazole to yield 4-bromo-3,5-dimethyl-1H-pyrazole: The synthesized 3,5-dimethylpyrazole is then brominated at the 4-position.
Step-by-step protocol:
-
Dissolve 3,5-dimethylpyrazole in a suitable solvent.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 4-bromo-3,5-dimethyl-1H-pyrazole.
Final Assembly: Synthesis of this compound
The final step involves the coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with a di-substituted pyridine, typically 2,6-dichloropyridine.
Step-by-step protocol:
-
In a reaction flask, combine 4-bromo-3,5-dimethyl-1H-pyrazole and 2,6-dichloropyridine in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium carbonate or cesium carbonate, to facilitate the nucleophilic substitution reaction.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is subjected to an aqueous workup to remove inorganic salts.
-
The crude product is then purified using column chromatography to yield pure this compound.
Caption: Synthetic workflow for CAS 1150271-20-7.
Application in PROTAC Development: A Case Study Targeting BTK
The utility of this compound is best illustrated through its application in the synthesis of potent PROTAC degraders. One prominent example is in the development of degraders for Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[7][8]
In a typical synthetic strategy, the chlorine atom on the pyridine ring of the building block is displaced by a nucleophilic group on the linker, which is pre-functionalized with a ligand for an E3 ligase, such as pomalidomide for Cereblon (CRBN). The remaining bromine atom on the pyrazole ring can then be used in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the BTK-targeting warhead.
Caption: Conceptual workflow for PROTAC synthesis.
This modular approach allows for the rapid generation of a library of PROTAC molecules with varying linkers and targeting ligands, facilitating the optimization of degrader potency and selectivity.
Signaling Pathways Modulated by PROTACs Derived from CAS 1150271-20-7
PROTACs incorporating this building block are designed to degrade specific target proteins, thereby modulating the signaling pathways in which these proteins are involved. For instance, in the case of BTK degraders, the degradation of BTK protein would lead to the downregulation of the B-cell receptor (BCR) signaling pathway.[7] This pathway is crucial for the survival and proliferation of malignant B-cells, and its inhibition is a key therapeutic strategy in diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.
Caption: Simplified BCR signaling and BTK PROTAC intervention.
Analytical Characterization
Quality control of this compound is essential to ensure its suitability for use in multi-step syntheses. Standard analytical techniques are employed for its characterization.
Table 2: Typical Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons on the pyrazole ring. The chemical shifts and coupling constants would be consistent with the substituted aromatic structure. |
| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule, including the two methyl carbons, the carbons of the pyrazole and pyridine rings, with chemical shifts influenced by the attached halogen and nitrogen atoms. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
CAS 1150271-20-7, or this compound, is a strategically designed chemical entity that serves as a valuable building block in the synthesis of PROTACs. Its di-halogenated structure provides orthogonal reactive sites for the modular construction of these complex molecules. Its application in the development of degraders for clinically relevant targets like BTK highlights its importance in the field of targeted protein degradation. This guide provides a foundational understanding of its chemistry, synthesis, and application, which will be of significant utility to researchers in medicinal chemistry and drug discovery.
References
- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Pyrazole-Containing Protein Degraders: A Guide for Rational Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple occupancy-driven inhibition to event-driven pharmacology.[1][2] Proteolysis-targeting chimeras (PROTACs), a leading class of TPD molecules, are heterobifunctional compounds designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4][5] The pyrazole scaffold, a five-membered aromatic heterocycle, has become an increasingly important motif in medicinal chemistry and is now being strategically incorporated into novel protein degraders.[6][7] Its unique physicochemical properties can confer favorable pharmacokinetics and potent target engagement.[6] This guide provides an in-depth exploration of the mechanism of action for pyrazole-containing protein degraders, offering field-proven insights into their design, evaluation, and optimization for therapeutic applications.
Introduction: The PROTAC Revolution and the Role of the Pyrazole Moiety
Traditional small-molecule drugs function as inhibitors, requiring high and sustained occupancy of a target's active site to exert a therapeutic effect. This approach is often limited when targeting non-enzymatic proteins or facing resistance mechanisms like target overexpression.[1] PROTACs overcome these limitations by acting as catalytic agents that induce the degradation of a target protein, freeing the PROTAC to engage another target molecule.[5][8]
A PROTAC molecule consists of three key components[5][9]:
-
A Protein-of-Interest (POI) Ligand ("Warhead"): Binds to the target protein intended for degradation.
-
An E3 Ubiquitin Ligase Ligand: Recruits a specific E3 ligase, a component of the cell's protein disposal machinery.
-
A Chemical Linker: Covalently connects the two ligands, with its length and composition being critical for optimal activity.
The pyrazole ring is a versatile scaffold in this context. Due to its ability to form key hydrogen bonds and participate in various non-covalent interactions, it is frequently employed as a "warhead" to target a wide range of proteins, particularly kinases.[3][6][10] However, its utility is not confined to the warhead; modified pyrazoles have also been explored as ligands for E3 ligases, such as von Hippel-Lindau (VHL).[11][12]
The Catalytic Cycle of Degradation: A Step-by-Step Mechanism
The efficacy of a pyrazole-containing PROTAC hinges on its ability to successfully orchestrate a series of molecular events, culminating in the destruction of the target protein. This process is a catalytic cycle, where a single PROTAC molecule can induce the degradation of multiple POI molecules.[5]
Step 1 & 2: Binary Complex Formation
Once inside the cell, the PROTAC must first bind to its two targets. This results in the formation of two distinct binary complexes in equilibrium:
-
[PROTAC + POI]
-
[PROTAC + E3 Ligase]
The binding affinities for these individual interactions are important starting points, but they are not the sole predictors of a PROTAC's degradation efficiency.[13]
Step 3: Ternary Complex Formation: The Keystone Event
The cornerstone of PROTAC action is the formation of a productive POI-PROTAC-E3 Ligase ternary complex .[14][15] This event brings the target protein into close proximity with the E3 ligase. The stability and conformation of this complex are paramount for successful ubiquitination. Key concepts governing this step include:
-
Cooperativity (α): This is a measure of how the binding of the first protein (e.g., the POI) influences the PROTAC's affinity for the second protein (the E3 ligase). Positive cooperativity (α > 1), where the formation of the binary complex enhances binding to the third partner, is highly desirable as it stabilizes the ternary complex and drives the degradation process.[16]
-
The "Hook Effect": At very high concentrations, PROTACs can form excess binary complexes ([PROTAC + POI] and [PROTAC + E3 Ligase]) that do not assemble into the ternary complex, leading to a decrease in degradation efficiency.[14] This is a critical consideration for dose-response studies.
Step 4: POI Ubiquitination
Within the productive ternary complex, the E3 ligase acts as a scaffold. It recruits a ubiquitin-charged E2 conjugating enzyme, which then facilitates the transfer of ubiquitin (a small regulatory protein) onto accessible lysine residues on the surface of the POI.[5][9][17] This process is repeated to form a poly-ubiquitin chain, which serves as a recognition signal for the proteasome.[5]
Step 5: Proteasomal Degradation
The poly-ubiquitinated POI is recognized and subsequently degraded into small peptides by the 26S proteasome, the cell's primary machinery for protein catabolism.[5][] The PROTAC molecule is then released and can initiate another cycle of degradation.
dot
Caption: The catalytic cycle of a pyrazole-containing PROTAC.
Structure-Activity Relationships (SAR) in Pyrazole Degraders
Optimizing a pyrazole-containing degrader requires a deep understanding of its SAR. Minor chemical modifications can have profound impacts on degradation efficiency (DC50) and maximal degradation (Dmax).
-
Pyrazole Core Substitutions: The nature and position of substituents on the pyrazole ring are critical. Modifications can alter the warhead's binding affinity and selectivity for the POI. For instance, studies have shown that adding or changing groups at the N-1, C-3, or C-5 positions can dramatically increase or decrease inhibitory activity, which is a prerequisite for effective degradation.[19][20]
-
Linker Composition and Length: The linker is not merely a spacer. Its length, rigidity, and attachment points dictate the orientation of the POI and E3 ligase within the ternary complex. An suboptimal linker can prevent the formation of a productive complex, even with high-affinity binders.
-
E3 Ligase Ligand: While many PROTACs utilize established VHL or Cereblon (CRBN) ligands[2], the choice of E3 ligase can influence tissue distribution and potential off-target effects. The pyrazole moiety itself has been investigated as part of novel VHL ligands.[11]
| Parameter | Influence on Degradation | Rationale |
| Pyrazole Substituents | Affects binary binding affinity (POI-PROTAC) and selectivity. | Directly interacts with the POI binding pocket. SAR exploration is crucial for potency.[10][19] |
| Linker Length/Type | Governs ternary complex stability and productive orientation. | Determines the distance and angle between the POI and E3 ligase, impacting ubiquitination efficiency. |
| E3 Ligase Choice | Influences degradation efficiency, cell-type specificity, and potential off-target effects. | Different E3 ligases have varying expression levels across tissues and recognize different substrates. |
Essential Experimental Workflows for Characterization
A tiered and systematic approach is necessary to validate the mechanism of action and optimize a novel pyrazole-containing degrader.
Workflow 1: Quantifying Target Degradation
This is the primary endpoint to confirm PROTAC activity. Western blotting is the gold standard for its direct visualization of protein levels.
Protocol: Western Blot for Protein Degradation
-
Cell Culture & Treatment:
-
Seed cells (e.g., MCF7, A549) in 6-well plates and allow them to adhere overnight.[3]
-
Treat cells with a dose-response of the pyrazole-PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Self-Validation: Include a control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of the target protein from degradation confirms a proteasome-dependent mechanism.[21]
-
-
Cell Lysis & Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) is mandatory.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Perform densitometry analysis to quantify the POI band intensity relative to the loading control. Calculate DC50 (concentration for 50% degradation).
-
Workflow 2: Characterizing Ternary Complex Formation
Understanding the formation and stability of the ternary complex is crucial for rational design. Biophysical assays provide quantitative data on these interactions.
Protocol: In Vitro Ternary Complex Formation by Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Immobilize a purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C) onto a sensor chip surface.[16]
-
Causality: Immobilizing the E3 ligase allows for the direct measurement of the binding of the other components from the solution phase.
-
-
Binding Analysis:
-
Inject a constant concentration of the pyrazole-PROTAC over the chip surface to allow it to bind to the immobilized E3 ligase, forming the binary complex.
-
Next, inject varying concentrations of the purified POI over the surface in the continued presence of the PROTAC.
-
The SPR instrument will detect changes in the refractive index at the surface, which is proportional to the mass bound. This allows for the measurement of association (ka) and dissociation (kd) rate constants for the POI binding to the [E3-PROTAC] binary complex.
-
-
Data Interpretation:
-
The resulting sensorgrams are used to calculate the equilibrium dissociation constant (KD) for the ternary complex.[16]
-
This experiment provides direct, real-time evidence of ternary complex formation and its stability, which can be correlated with cellular degradation data.
-
Workflow 3: Confirming Target Ubiquitination
Verifying that the POI is ubiquitinated is a key mechanistic validation step. This can be achieved through immunoprecipitation followed by western blotting or through specialized assays.
Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment:
-
Treat cells with the pyrazole-PROTAC at an effective concentration (e.g., the DC90 value) for a short duration (e.g., 1-4 hours).
-
Crucial Control: A proteasome inhibitor (e.g., MG132) must be added ~2 hours prior to PROTAC treatment. This prevents the degradation of the ubiquitinated POI, allowing it to accumulate for detection.
-
-
Immunoprecipitation (IP):
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Incubate the lysate with an antibody specific to the POI to capture it.
-
-
Western Blotting:
-
Elute the captured protein and run it on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with a primary antibody that recognizes ubiquitin (e.g., anti-Ub).
-
-
Interpretation:
-
The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane (but not the control lane) indicates poly-ubiquitination of the POI.[17] This directly links the PROTAC's action to the UPS.
-
dot
Caption: A self-validating workflow for pyrazole-PROTAC characterization.
Conclusion and Future Perspectives
Pyrazole-containing protein degraders represent a powerful and versatile class of molecules in the TPD landscape. Their mechanism, centered on the formation of a productive ternary complex, offers a catalytic and event-driven approach to pharmacology that can address previously "undruggable" targets.[4][22] A thorough understanding of this mechanism, supported by a rigorous and multi-faceted experimental workflow, is essential for the rational design and optimization of these compounds. As more pyrazole-based degraders advance into clinical trials, the insights gained will continue to refine our approach to harnessing the ubiquitin-proteasome system for therapeutic benefit.[8][23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. Degraders: A New Drug Discovery Approach - School of Pharmacy [pharmacy.wisc.edu]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein degraders enter the clinic - a new approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. lifesensors.com [lifesensors.com]
- 19. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]
- 22. trial.medpath.com [trial.medpath.com]
- 23. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 24. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Screening of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine in Cancer Cell Lines
Abstract
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including anticancer properties. This technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel pyrazole-containing compound, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. The primary objective of this initial evaluation is to ascertain the compound's cytotoxic potential and elucidate its preliminary mechanism of action in a panel of representative cancer cell lines. This guide details the rationale for experimental design, provides step-by-step protocols for key assays, and offers insights into data interpretation, thereby serving as a valuable resource for researchers in drug discovery and development.
Introduction: Rationale and Scientific Background
The imperative for new anticancer drugs stems from the complexities of cancer biology, including tumor heterogeneity and the emergence of drug resistance.[1][2] The preliminary in vitro screening of novel chemical entities is a critical first step in the drug discovery pipeline, enabling the identification of promising lead compounds for further development.[3][4] This process involves a systematic evaluation of a compound's biological effects on cancer cells, primarily focusing on cytotoxicity—the ability to kill cancer cells.[5][6]
The subject of this guide, this compound, is a heterocyclic compound featuring a pyrazole moiety linked to a chloropyridine ring.[7] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, and their structural motifs are present in several clinically approved drugs.[8][9] The presence of a bromine atom and a chlorine atom may also influence the compound's biological activity.[10][11] This structural framework provides a strong rationale for its investigation as a potential anticancer agent.
This guide will focus on a tiered approach to the preliminary screening process, beginning with a broad assessment of cytotoxicity across multiple cancer cell lines to determine the compound's potency and spectrum of activity. Subsequently, more detailed mechanistic studies will be outlined to investigate whether the observed cytotoxicity is mediated through the induction of apoptosis (programmed cell death) or cell cycle arrest, two common mechanisms of action for anticancer drugs.[12][13]
Experimental Design and Strategy
A well-designed experimental strategy is paramount for obtaining robust and reproducible data. The following sections outline the key considerations for the preliminary screening of this compound.
Selection of Cancer Cell Lines
The initial screening should be conducted on a panel of well-characterized human cancer cell lines representing diverse tumor types. This approach helps to determine the breadth of the compound's activity and may reveal potential selectivity towards certain cancer lineages.[2][14] A representative panel could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon cancer cell line.
-
PC-3: A human prostate cancer cell line.
-
K562: A human chronic myelogenous leukemia cell line.[15]
This selection provides a cross-section of common solid and hematological malignancies. For comparative purposes, it is also advisable to include a non-cancerous cell line (e.g., MRC-5, human lung fibroblasts) to assess the compound's general cytotoxicity and potential for selective action against cancer cells.[11]
Tiered Assay Approach
A logical progression of assays is essential for an efficient and informative screening cascade.
-
Tier 1: Cytotoxicity Screening: The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the compound in the selected cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[16][17]
-
Tier 2: Mechanistic Elucidation: Based on the IC50 values obtained, promising cell lines (i.e., those exhibiting high sensitivity to the compound) will be selected for further investigation into the mechanism of cell death. This tier will focus on:
This tiered approach ensures that resources are focused on the most promising compound-cell line interactions.
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key experiments outlined in the experimental design.
Cell Culture and Maintenance
Standard aseptic cell culture techniques must be followed. All cell lines should be maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and incubated at 37°C in a humidified atmosphere with 5% CO2.
Tier 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[22][23] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[17][23]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[22]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.[4][22] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tier 2: Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing individual cells within a population.[21][24]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[5]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[25] Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a DNA content histogram.[24][25]
Data Presentation and Interpretation
Cytotoxicity Data
The IC50 values obtained from the MTT assay should be summarized in a table for easy comparison across different cell lines and incubation times.
Table 1: Cytotoxicity of this compound (IC50 in µM)
| Cell Line | 24h | 48h | 72h |
| MCF-7 | Value | Value | Value |
| A549 | Value | Value | Value |
| HCT116 | Value | Value | Value |
| PC-3 | Value | Value | Value |
| K562 | Value | Value | Value |
| MRC-5 | Value | Value | Value |
Note: The "Value" placeholders should be replaced with experimental data.
Apoptosis and Cell Cycle Data
The results from the flow cytometry experiments should be presented as quadrant plots for the Annexin V/PI assay and histograms for the cell cycle analysis. The percentage of cells in each quadrant or cell cycle phase should be quantified and presented in a table.
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in [Selected Cell Line] after 24h Treatment
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Control | Value | Value | Value | Value | Value | Value |
| IC50 | Value | Value | Value | Value | Value | Value |
| 2x IC50 | Value | Value | Value | Value | Value | Value |
Note: The "Value" placeholders should be replaced with experimental data.
Visualization of Workflows and Pathways
Visual aids can significantly enhance the understanding of complex experimental processes and biological pathways.
Caption: Experimental workflow for the preliminary screening of the compound.
Caption: Potential mechanisms of action of the test compound.
Conclusion and Future Directions
The preliminary in vitro screening of this compound, as detailed in this guide, will provide crucial initial data on its potential as an anticancer agent. The determination of its cytotoxic profile and preliminary insights into its mechanism of action will form the basis for a go/no-go decision for further preclinical development.
Should the compound exhibit potent and selective anticancer activity, future studies could include:
-
Expansion of the cell line panel: To further define the spectrum of activity.
-
Advanced mechanistic studies: Investigating the specific molecular targets and signaling pathways involved (e.g., Western blotting for key apoptotic and cell cycle regulatory proteins).
-
In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.
This structured and scientifically rigorous approach will facilitate the efficient and effective evaluation of this novel pyrazole derivative and contribute to the ongoing search for new and improved cancer therapies.
References
- 1. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. benchchem.com [benchchem.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanocellect.com [nanocellect.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. broadpharm.com [broadpharm.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
An In-Depth Technical Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine: A Versatile Building Block for Targeted Protein Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this revolution are innovative chemical tools, particularly Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine , a key building block in the construction of novel protein degraders. We will explore its synthesis, physicochemical properties, and strategic application in the design of PROTACs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their TPD programs.
Introduction: The Dawn of Targeted Protein Degradation and the Role of Building Blocks
Traditional pharmacology has largely relied on an occupancy-driven model, where small molecules inhibit the function of pathogenic proteins.[1] However, this approach has limitations, particularly for proteins lacking well-defined active sites. Targeted protein degradation (TPD) offers a paradigm shift by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[2][3]
PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two key moieties: a "warhead" that binds to the POI and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[4][5] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6] The modular nature of PROTACs allows for the rational design and optimization of degraders, with the choice of building blocks being a critical determinant of success.[7]
The subject of this guide, This compound , is a strategically designed building block that can serve as a versatile scaffold in PROTAC synthesis. Its distinct chemical features, including the substituted pyrazole and chloropyridine rings, offer multiple avenues for chemical modification and linkage to other PROTAC components.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug discovery.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1150271-20-7 | [8] |
| Molecular Formula | C₁₀H₉BrClN₃ | [8] |
| Molecular Weight | 286.56 g/mol | [9] |
| Appearance | Solid | [9] |
Spectroscopic Analysis (Predicted)
Due to the limited availability of published experimental spectra for this specific molecule, we provide predicted NMR data based on computational models and analysis of similar structures. These predictions serve as a valuable reference for characterization.
¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | t, J = 7.8 Hz | 1H | Pyridine H4 |
| ~7.65 | d, J = 7.8 Hz | 1H | Pyridine H3 or H5 |
| ~7.40 | d, J = 7.8 Hz | 1H | Pyridine H3 or H5 |
| ~2.50 | s | 3H | Pyrazole-CH₃ |
| ~2.35 | s | 3H | Pyrazole-CH₃ |
¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Pyridine C2 or C6 |
| ~152.0 | Pyridine C2 or C6 |
| ~148.0 | Pyrazole C3 or C5 |
| ~145.0 | Pyrazole C3 or C5 |
| ~140.0 | Pyridine C4 |
| ~122.0 | Pyridine C3 or C5 |
| ~118.0 | Pyridine C3 or C5 |
| ~95.0 | Pyrazole C4 |
| ~14.0 | Pyrazole-CH₃ |
| ~12.0 | Pyrazole-CH₃ |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for the presence of bromine and chlorine atoms. The molecular ion peak [M]⁺ would appear at m/z 285, with a significant [M+2]⁺ peak of nearly equal intensity due to the natural abundance of ³⁷Cl and ⁸¹Br isotopes.
Synthesis of this compound: A Proposed Route
Step 1: Synthesis of 4-Bromo-3,5-dimethylpyrazole
This intermediate can be synthesized from readily available starting materials. A common method involves the bromination of 3,5-dimethylpyrazole.
Experimental Protocol:
-
To a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-bromo-3,5-dimethylpyrazole.
Step 2: N-Arylation with 2,6-Dichloropyridine
The final step involves the N-arylation of 4-bromo-3,5-dimethylpyrazole with 2,6-dichloropyridine. This reaction can be achieved via a nucleophilic aromatic substitution (SNAAr) reaction, which is a common method for forming C-N bonds with electron-deficient aromatic rings.
Experimental Protocol:
-
In a dry reaction vessel under an inert atmosphere, combine 4-bromo-3,5-dimethylpyrazole, 2,6-dichloropyridine, and a suitable base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
References
- 1. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 2. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 9. scielo.org.mx [scielo.org.mx]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Selective Suzuki-Miyaura Coupling of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the selective Suzuki-Miyaura coupling of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering a self-validating system for researchers. The protocol is designed to favor selective coupling at the more reactive carbon-bromine bond on the pyrazole ring over the carbon-chlorine bond on the pyridine moiety.
Introduction: The Power and Nuance of Suzuki-Miyaura Coupling
First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become an indispensable tool for synthesizing a vast array of compounds, including polyolefins, styrenes, and substituted biphenyls.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's success is rooted in its mild conditions, the stability and low toxicity of boronic acid reagents, and its tolerance for diverse functional groups.[4][5]
The substrate of interest, This compound , presents a classic challenge of chemoselectivity. It possesses two potential sites for oxidative addition by the palladium catalyst: the C(sp²)-Br bond on the pyrazole ring and the C(sp²)-Cl bond on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the reactivity of halides generally follows the trend I > Br > OTf > Cl > F.[6] Therefore, conditions can be optimized to selectively couple at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.
Furthermore, the presence of multiple nitrogen heteroatoms can complicate the reaction by coordinating to the palladium center, potentially inhibiting or deactivating the catalyst.[5][7] The selection of an appropriate ligand is therefore critical not only to facilitate the catalytic cycle but also to mitigate catalyst inhibition.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[9][10]
-
Transmetalation: The organic group (R²) is transferred from the organoboron species to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][4][11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Caption: Fig. 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for the selective coupling at the C-Br bond of this compound with a generic arylboronic acid.
Reagents and Materials
| Reagent/Material | Purpose | Typical Amount (for 1.0 mmol scale) | Notes |
| This compound | Aryl Halide (Substrate) | 1.0 equiv. (approx. 303.5 mg) | Ensure purity is >95% by NMR or LC-MS. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv. | Using a slight excess can drive the reaction to completion. Boronic acids can form anhydrides (boroxines); use as supplied.[8] |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Palladium Pre-catalyst | 0.03 equiv. (3 mol%) | A robust, air-stable Pd(II) pre-catalyst. The dppf ligand is effective for many heteroaromatic substrates.[5][12] |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 equiv. | K₂CO₃ is a common, effective base.[9] K₃PO₄ can be beneficial for challenging couplings.[13] Must be finely powdered. |
| 1,4-Dioxane | Organic Solvent | 8 mL | Must be anhydrous and degassed. Ethereal solvents are common for Suzuki reactions.[8][14] |
| Deionized Water | Co-solvent | 2 mL | Must be degassed. The aqueous phase helps dissolve the inorganic base and facilitates the catalytic cycle.[8][9] |
| Argon or Nitrogen | Inert Gas | N/A | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5] |
| Standard Glassware | Reaction Vessel | Schlenk flask or sealed vial | Must be oven- or flame-dried to remove moisture. |
Step-by-Step Procedure
The following workflow outlines the setup, execution, and workup of the reaction.
Caption: Fig. 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.
1. Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (Pd(dppf)Cl₂, 0.03 equiv.).[5]
-
Rationale: Adding the solid reagents first under ambient conditions is convenient. The pre-catalyst Pd(dppf)Cl₂ is air-stable, simplifying handling.[8]
2. Inert Atmosphere:
-
Seal the flask with a rubber septum or a screw cap.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a thoroughly oxygen-free environment.[15]
-
Rationale: The active Pd(0) species, which is formed in situ from the Pd(II) pre-catalyst, is highly sensitive to oxygen. Removing oxygen prevents catalyst decomposition into palladium black and ensures high catalytic activity.[8]
3. Solvent Addition:
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Degassing can be achieved by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Using a syringe, add the degassed solvent mixture (10 mL for a 1.0 mmol scale) to the flask containing the reagents.[5]
-
Rationale: Using degassed solvents further minimizes oxygen exposure. The dioxane/water system is effective for dissolving both the organic substrates and the inorganic base, creating the biphasic environment in which the reaction thrives.[8][12]
4. Reaction Execution:
-
Immerse the flask in a preheated oil bath at 85-100 °C.
-
Stir the reaction mixture vigorously to ensure efficient mixing between the organic and aqueous phases.
-
Monitor the reaction progress over 4-18 hours.[16]
-
Rationale: Heating accelerates the rate-limiting oxidative addition step. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition. Vigorous stirring is crucial for mass transport across the phase boundary.
5. Reaction Monitoring:
-
Periodically check the reaction's progress by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.
-
The reaction is considered complete upon the disappearance of the starting aryl bromide.
-
Rationale: Monitoring prevents unnecessary heating after completion, which can lead to byproduct formation.
6. Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 20 mL) and water (approx. 10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][9]
-
Rationale: This standard aqueous workup removes the inorganic base, palladium residues, and other water-soluble components from the desired organic product.
7. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Rationale: Chromatography is typically necessary to remove unreacted boronic acid, homocoupled byproducts, and residual catalyst to yield the pure desired product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient temperature; poor solubility. | - Ensure the inert atmosphere is rigorously maintained. - Use a different palladium source/ligand system, such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, which are excellent for heteroaryl couplings.[13][17] - Screen other bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene/H₂O, DMF).[3][18] |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) source without rapid reduction to Pd(0). | - Improve degassing of solvents and ensure a robust inert atmosphere.[8] - Use a Pd(0) source directly, like Pd(PPh₃)₄, although it is less stable.[9] |
| Protodeborylation | Boronic acid instability, especially in aqueous base at high temperatures. | - Use the boronic acid pinacol ester (Bpin) instead of the boronic acid. They are more stable.[8] - Use a milder base like potassium fluoride (KF).[4][19] - Minimize reaction time and temperature. |
| Reaction at C-Cl bond | Reaction conditions are too harsh (high temperature, overly active catalyst). | - Lower the reaction temperature. - Use a less reactive catalyst system. Pd(PPh₃)₄ is often more selective for C-Br over C-Cl bonds compared to catalysts with highly electron-rich bulky phosphine ligands. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. byjus.com [byjus.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE in targeted protein degradation
An in-depth guide to the application of novel chemical matter in the rapidly evolving field of targeted protein degradation (TPD) is essential for researchers and drug development professionals. This document provides a comprehensive overview of the potential use of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE as a novel ligand in TPD, offering detailed application notes and robust experimental protocols for its validation and implementation.
Introduction to Targeted Protein Degradation and the Role of Novel Ligands
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This is often achieved through the use of small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.
The discovery and development of novel ligands that can bind to either new POIs or E3 ligases are critical for expanding the scope and efficacy of TPD. The chemical properties of these ligands, including their binding affinity, selectivity, and drug-like properties, are paramount to the success of the resulting protein degrader.
Compound Profile: this compound
This compound is a heterocyclic compound featuring a substituted pyrazole ring linked to a chloropyridine ring. While this specific molecule is not extensively documented in the context of TPD, its structural motifs are present in known bioactive molecules, suggesting its potential as a valuable scaffold in this field.
| Structural Feature | Potential Significance in Targeted Protein Degradation |
| Dimethylpyrazole Core | Pyrazole-containing compounds are known to act as ligands for a variety of protein targets, including kinases and metabolic enzymes. This moiety could serve as a potential binder for a protein of interest. |
| Chloropyridine Group | The pyridine ring is a common feature in many drug molecules and can participate in various non-covalent interactions with protein targets. The chlorine atom offers a potential site for chemical modification, allowing for the attachment of a linker to create a PROTAC. |
| Bromo- substituent | The bromine atom on the pyrazole ring can also be a site for chemical elaboration, providing another avenue for linker attachment or for modulating the binding affinity and selectivity of the compound. |
Hypothetical Mechanism of Action and Application
Given its structural features, This compound could potentially be developed as a ligand for a novel PROTAC. In this hypothetical application, the compound would serve as the "warhead" that binds to the target protein. A linker would then be attached to either the chloropyridine or the bromopyrazole moiety, connecting it to a known E3 ligase binder (e.g., a ligand for Cereblon or VHL).
Figure 1: Hypothetical mechanism of action for a PROTAC utilizing this compound as the POI binder.
Experimental Protocols for Validation
The following protocols provide a roadmap for researchers to investigate the potential of This compound in targeted protein degradation.
Protocol 1: Synthesis of a PROTAC Library
This protocol outlines the general steps for synthesizing a small library of PROTACs using the novel ligand. The goal is to vary the linker length and attachment point to optimize ternary complex formation.
Materials:
-
This compound
-
A known E3 ligase ligand with a suitable functional group for linker attachment (e.g., pomalidomide for Cereblon)
-
A variety of linkers with different lengths and compositions (e.g., PEG-based linkers)
-
Appropriate solvents, reagents, and catalysts for chemical synthesis
-
Purification equipment (e.g., HPLC)
Procedure:
-
Functionalization of the Novel Ligand: Modify the starting compound at either the chloro- or bromo- position to introduce a functional group (e.g., an amine or an alkyne) suitable for linker conjugation. This may involve a nucleophilic substitution or a cross-coupling reaction.
-
Functionalization of the E3 Ligase Ligand: Ensure the E3 ligase binder has a complementary functional group for linker attachment.
-
Linker Conjugation: React the functionalized novel ligand with the functionalized E3 ligase ligand via the chosen linker. Employ appropriate coupling chemistry (e.g., click chemistry, amide bond formation).
-
Purification and Characterization: Purify the resulting PROTACs using HPLC and characterize their identity and purity using techniques such as mass spectrometry and NMR.
Figure 2: General workflow for the synthesis of a PROTAC library.
Protocol 2: In Vitro Biophysical Assays for Ternary Complex Formation
These assays are crucial to confirm that the synthesized PROTAC can induce the formation of a stable ternary complex between the POI and the E3 ligase.
Materials:
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., DDB1-CRBN)
-
Synthesized PROTACs
-
Appropriate buffers and assay plates
A. Fluorescence Polarization (FP) Assay:
-
Label the POI with a fluorescent probe.
-
In a multi-well plate, add a constant concentration of the fluorescently labeled POI and the E3 ligase.
-
Titrate in increasing concentrations of the PROTAC.
-
Measure the change in fluorescence polarization. An increase in polarization indicates the formation of a larger complex (the ternary complex).
B. Surface Plasmon Resonance (SPR) Assay:
-
Immobilize the POI on an SPR sensor chip.
-
Flow a solution containing the E3 ligase and the PROTAC over the chip.
-
Measure the binding response. A significant increase in the response unit (RU) compared to the E3 ligase or PROTAC alone indicates ternary complex formation.
| Assay | Principle | Key Readout |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Increase in millipolarization (mP) units. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding of molecules. | Increase in Response Units (RU). |
Protocol 3: Cellular Assays for Protein Degradation
Once ternary complex formation is confirmed, the next step is to assess the ability of the PROTAC to induce degradation of the target protein in a cellular context.
Materials:
-
A cell line that endogenously expresses the POI
-
Synthesized PROTACs
-
Cell culture reagents
-
Lysis buffer
-
Antibodies against the POI and a loading control (e.g., actin)
-
Western blotting or mass spectrometry equipment
A. Western Blotting:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a set time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control, followed by secondary antibodies.
-
Image the blot and quantify the band intensities to determine the extent of protein degradation.
B. Proteomics (e.g., using Mass Spectrometry):
-
Treat cells with the PROTAC as described above.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixture using mass spectrometry to identify and quantify thousands of proteins.
-
Compare the proteomes of treated and untreated cells to confirm the selective degradation of the POI and to identify any potential off-target effects.
Data Interpretation and Troubleshooting
-
No Ternary Complex Formation: If biophysical assays do not show ternary complex formation, consider redesigning the linker (length, attachment point, and composition) or exploring different E3 ligase binders.
-
No Cellular Degradation: If in vitro assays are positive but no degradation is observed in cells, this could be due to poor cell permeability of the PROTAC, instability, or the presence of cellular factors that prevent ternary complex formation.
-
Off-Target Effects: If proteomics studies reveal degradation of proteins other than the intended target, this could be due to a lack of selectivity of the novel ligand or the E3 ligase binder. Further medicinal chemistry efforts would be needed to improve selectivity.
Topic: A Comprehensive Guide to the Analytical Methods for Purity Assessment of Vemurafenib (CAS 1150271-20-7)
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Vemurafenib Development
Vemurafenib (CAS 1150271-20-7) is a potent, small-molecule inhibitor of the BRAF V600E mutated serine-threonine kinase, representing a significant therapeutic advance in the treatment of unresectable or metastatic melanoma.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity and quality of Vemurafenib is not merely a procedural step but a fundamental requirement for guaranteeing its safety and efficacy. Impurities, which can arise from the manufacturing process or degradation, may possess their own pharmacological or toxicological properties, potentially compromising patient safety and the therapeutic outcome.[3][4]
This application note provides a detailed, experience-driven guide to establishing a robust analytical framework for the purity assessment of Vemurafenib. We will move beyond simple procedural lists to explain the causality behind methodological choices, grounding our protocols in the authoritative standards set by international regulatory bodies. The goal is to equip researchers and drug development professionals with a self-validating system for impurity profiling that is both scientifically sound and compliant with global standards.
Guiding Principles & The Regulatory Landscape
A successful purity assessment strategy is built upon a foundation of regulatory guidelines and sound scientific principles. The International Council for Harmonisation (ICH) provides the global standard for pharmaceutical quality.
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline is the cornerstone of our work.[5] It establishes a framework for the control of impurities, defining thresholds at which they must be reported , identified , and qualified .[3][6] For instance, for a drug with a maximum daily dose like Vemurafenib (960 mg twice daily), the identification threshold is typically 0.10% or 1.0 mg total daily intake, whichever is lower.[1][5] This dictates the required sensitivity of our analytical methods.
-
United States Pharmacopeia (USP) General Chapter <621> Chromatography: This chapter provides standardized procedures, definitions, and system suitability requirements for chromatographic techniques.[7][8] Adherence to USP <621> ensures that our methods are consistent, reliable, and transferable.[9][10] The chapter's provisions for allowable adjustments to chromatographic systems are critical for method modernization and lifecycle management.[9][11]
-
The Orthogonal Approach: No single analytical technique can reveal all aspects of a compound's purity. A robust strategy employs orthogonal methods—techniques that measure the same attribute using different physicochemical principles. For Vemurafenib, this means complementing the primary separation technique (HPLC) with a definitive identification technique like mass spectrometry (MS).[12]
Overall Analytical Strategy for Purity Assessment
The comprehensive assessment of Vemurafenib purity follows a logical workflow designed to separate, detect, quantify, and identify all relevant impurities. This multi-step process ensures that no significant impurity goes undetected.
References
- 1. drugs.com [drugs.com]
- 2. vidiumah.com [vidiumah.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. tasianinch.com [tasianinch.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hovione.com [hovione.com]
Application Notes and Protocols: Design and Synthesis of BRD4-Degrading PROTACs Using a Novel Pyrazolyl-Pyridine CRBN Ligand
Abstract
This document provides a comprehensive guide for the rational design, chemical synthesis, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine as a novel precursor for a Cereblon (CRBN) E3 ubiquitin ligase ligand. We present a modular synthetic strategy employing a robust Buchwald-Hartwig amination for linker installation, followed by a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction to conjugate the CRBN ligand with a warhead targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4. Detailed, field-tested protocols for synthesis, purification, analytical characterization, and cellular validation are provided to enable researchers in drug discovery and chemical biology to successfully implement this methodology.
Introduction: The PROTAC Modality and the Role of CRBN
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules act as molecular bridges, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the POI's degradation.[3] A PROTAC is comprised of three distinct chemical entities: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[1]
The E3 ligase Cereblon (CRBN), a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[4] While ligands based on immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide are common, the exploration of novel, non-imide based CRBN ligands is a key area of research to improve physicochemical properties and potentially alter neosubstrate profiles.[5][6]
This guide focuses on the utility of This compound as a versatile and synthetically accessible starting material for a new class of CRBN-based PROTACs. We will detail its functionalization and subsequent conjugation to a derivative of (+)-JQ1 , a potent and well-characterized inhibitor of the BRD4 protein, a critical regulator of oncogene transcription implicated in various cancers.[][8]
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
The ultimate goal of the synthesized PROTAC is to induce the degradation of BRD4. This process is initiated by the formation of a ternary complex between the BRD4 protein, the PROTAC molecule, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the suppression of downstream oncogenic signaling.[9][10]
Synthetic Strategy: A Modular Approach
Our synthetic design is modular, allowing for flexibility in linker and warhead selection. It is broken down into three core stages:
-
Stage 1: Synthesis of Azide-Functionalized CRBN Ligand. Functionalization of the this compound core via Buchwald-Hartwig amination to install an azide-terminated PEG linker.
-
Stage 2: Synthesis of Alkyne-Functionalized BRD4 Warhead. Modification of the well-established BRD4 inhibitor (+)-JQ1 to incorporate a terminal alkyne handle.
-
Stage 3: Final PROTAC Assembly. Conjugation of the two fragments via a highly efficient CuAAC "click chemistry" reaction, followed by purification.
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized CRBN Ligand Intermediate
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination to couple an amino-PEG-azide linker to the 6-chloro position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst System: Aryl chlorides are less reactive than bromides or iodides in palladium-catalyzed cross-couplings.[11] The oxidative addition of the C-Cl bond is often the rate-limiting step. To overcome this, a catalyst system comprising a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) is employed. These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step.[12][13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.[12]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using degassed solvents to prevent catalyst deactivation.[12]
Materials:
-
This compound (1.0 eq)
-
1-Amino-3,6,9-trioxa-12-azidododecane (or similar Amino-PEG-Azide linker) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amino-PEG-azide linker, RuPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ to the flask under a positive flow of argon.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired azide-functionalized CRBN ligand intermediate.
-
Characterization: Confirm the structure and purity via ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Alkyne-Functionalized (+)-JQ1 Warhead
This protocol adapts known procedures for functionalizing (+)-JQ1 with a terminal alkyne suitable for click chemistry.[14][15]
Materials:
-
(+)-JQ1 (1.0 eq)
-
Propargylamine (1.5 eq)
-
HBTU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve (+)-JQ1 in anhydrous DMF in a round-bottom flask under an argon atmosphere.
-
Add HBTU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add propargylamine to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the alkyne-functionalized JQ1 warhead.
-
Characterization: Confirm structure and purity by ¹H NMR and HRMS.
Protocol 3: Final PROTAC Assembly via CuAAC (Click Chemistry)
This protocol joins the azide-functionalized CRBN ligand and the alkyne-functionalized JQ1 warhead.
Causality Behind Experimental Choices:
-
Catalyst System: The CuAAC reaction is catalyzed by a copper(I) species. This is typically generated in situ from a copper(II) salt (CuSO₄·5H₂O) and a reducing agent, most commonly sodium ascorbate.[][16] This avoids the need to handle unstable Cu(I) salts directly.
-
Solvent: A mixture of solvents like t-BuOH/H₂O or DMSO/H₂O is often used to dissolve both the organic precursors and the inorganic catalyst components.[17]
Materials:
-
Azide-Functionalized CRBN Ligand Intermediate (from Protocol 1) (1.0 eq)
-
Alkyne-Functionalized JQ1 Warhead (from Protocol 2) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent (e.g., 1:1 mixture of DMSO and water)
Procedure:
-
Dissolve the azide-functionalized CRBN ligand and the alkyne-functionalized JQ1 warhead in the DMSO/water solvent mixture in a reaction vial.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add a freshly prepared aqueous solution of sodium ascorbate, followed by a freshly prepared aqueous solution of copper(II) sulfate.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The final PROTAC is typically purified using preparative reverse-phase HPLC (RP-HPLC) to achieve high purity (>95%).
-
Characterization: Confirm the final structure, identity, and purity of the PROTAC using ¹H NMR, HRMS, and analytical HPLC.[3][18]
Biological Evaluation Protocols
Protocol 4: Western Blot for BRD4 Degradation
This assay directly measures the primary outcome of PROTAC action: the reduction of target protein levels.[9][19]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, 22Rv1, or MV4-11)
-
Complete cell culture medium
-
Final purified PROTAC (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. Treat cells with serial dilutions of the PROTAC (e.g., 1 µM to 1 nM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO only).
-
Lysate Preparation: Wash cells with ice-cold PBS, then lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[20]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies (anti-BRD4 and anti-loading control) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[20]
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 remaining relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[9]
Table 1: Representative Data Presentation for Western Blot Quantification
| PROTAC Conc. (nM) | Normalized BRD4 Intensity | % BRD4 Remaining (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.85 | 85% |
| 10 | 0.45 | 45% |
| 100 | 0.12 | 12% |
| 1000 | 0.08 | 8% |
Protocol 5: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the functional consequence of BRD4 degradation on cell proliferation and viability.[21]
Materials:
-
Human cancer cell line (as above)
-
Opaque-walled 96-well plates
-
Final purified PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[8]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Execution: Equilibrate the plate to room temperature for ~30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (half-maximal inhibitory concentration).
Conclusion
The protocols detailed in this application note provide a robust and modular framework for the synthesis and evaluation of novel PROTACs derived from this compound. The strategic use of a Buchwald-Hartwig amination to functionalize the less reactive chloropyridine core, combined with the efficiency of click chemistry, offers a powerful platform for developing new chemical probes and potential therapeutics in the field of targeted protein degradation. The subsequent biological validation assays provide a clear path to confirming the mechanism of action and cellular efficacy of the synthesized molecules.
References
- 1. promega.com [promega.com]
- 2. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine for Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Privileged Scaffolds in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1] The core principle of FBDD is to screen small, low-molecular-weight compounds (typically <300 Da) that, despite binding with weak affinity, do so efficiently, making them ideal vectors for optimization.[2][3] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its versatile ability to engage in a wide range of pharmacological interactions.[4][5][6]
This guide details the application of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine , a synthetically versatile fragment, in a typical FBDD campaign. Its molecular weight and structural features make it an exemplary candidate for fragment screening. Critically, it possesses two distinct and differentially reactive halogen atoms—a bromine on the pyrazole and a chlorine on the pyridine ring. This "poised" nature provides two orthogonal vectors for subsequent synthetic elaboration, a highly desirable feature for efficient hit-to-lead optimization.[7]
This document serves as a comprehensive guide for researchers, providing both the strategic rationale and detailed protocols for utilizing this fragment to discover and optimize novel chemical matter against protein targets of interest.
Fragment Profile: this compound
A thorough understanding of the fragment's physicochemical properties is the foundation of any FBDD program. This compound adheres well to the "Rule of Three," a common guideline for fragment design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| Molecular Formula | C₁₀H₉BrClN₃ | PubChem[8] |
| Molecular Weight | 286.55 g/mol | PubChem[8] |
| XLogP3 | 3.6 | PubChem[8] |
| Hydrogen Bond Donors | 0 | PubChem[8] |
| Hydrogen Bond Acceptors | 3 | PubChem[8] |
| Rotatable Bonds | 1 | PubChem[8] |
The FBDD Workflow: A Strategic Overview
The journey from a fragment library to a lead compound is a multi-step, iterative process. The following workflow illustrates the key stages where this compound would be screened, validated, and elaborated.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
PART 1: HIT IDENTIFICATION & VALIDATION PROTOCOLS
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[2][9] It identifies fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm). This protocol outlines a typical DSF experiment.
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library, including this compound, dissolved in 100% DMSO at 100 mM.
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Quantitative PCR (qPCR) instrument with thermal ramping capability.
-
96- or 384-well PCR plates.
Procedure:
-
Protein-Dye Mix Preparation: Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. The final concentration of protein is typically 2 µM and the final dye concentration is 5x.
-
Fragment Plating: Using an acoustic dispenser or manual pipette, transfer 20-50 nL of each 100 mM fragment stock into the wells of a 384-well plate. This results in a final fragment concentration of 200-500 µM in a 20 µL reaction volume. Include DMSO-only wells as a negative control.
-
Reaction Assembly: Dispense 20 µL of the protein-dye master mix into each well of the fragment-plated plate. Seal the plate securely.
-
Centrifugation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second, collecting fluorescence data at each interval.
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Calculate the first derivative of each curve. The peak of the derivative curve corresponds to the protein's melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) for each fragment-containing well relative to the DMSO control wells (ΔTm = Tm_fragment - Tm_DMSO).
-
A significant and reproducible ΔTm (typically ≥ 2 °C) qualifies a fragment as a preliminary hit.
-
Protocol 2: Hit Validation and Affinity Measurement by Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free biophysical technique that provides real-time data on binding events, allowing for the confirmation of direct interaction and the determination of binding kinetics (ka, kd) and affinity (K_D).[7][10] It serves as an essential orthogonal method to validate hits from primary screens.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor Chip (e.g., CM5, for amine coupling).
-
Amine Coupling Kit (EDC, NHS, Ethanolamine).
-
Purified target protein.
-
Running Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, with DMSO matched to sample concentration).
-
Validated fragment hits (powder form).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a fresh 1:1 mixture of EDC/NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters with an injection of Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Fragment Sample Preparation:
-
Prepare a dilution series for each fragment hit in the running buffer. For fragments, concentrations might range from 1 µM to 500 µM. It is critical that the DMSO concentration is identical across all samples and the running buffer to minimize bulk shift artifacts.
-
-
Binding Analysis:
-
Inject the fragment dilutions over both the reference and protein-immobilized flow cells. Start with the lowest concentration and proceed to the highest.
-
Include several buffer-only (blank) injections for double referencing.
-
The injection time (contact time) and dissociation time should be optimized based on the expected kinetics of fragment binding (typically fast on, fast off).
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and then subtracting the average of the blank injections (double referencing).
-
Plot the equilibrium response against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (K_D). For fragments, K_D values are typically in the high micromolar to millimolar range.
-
PART 2: STRUCTURE-GUIDED FRAGMENT ELABORATION
Protocol 3: Obtaining a Fragment-Target Co-crystal Structure
Rationale: X-ray crystallography provides high-resolution, three-dimensional information on how a fragment binds to its target.[10] This structural insight is the cornerstone of structure-based drug design, enabling the rational "growing" of the fragment to engage with nearby pockets and increase potency.
Materials:
-
Highly pure and concentrated target protein (>5 mg/mL).
-
Validated fragment hit (solid or high-concentration DMSO stock).
-
Crystallization screens (various commercial screens).
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion).
-
X-ray diffraction equipment (in-house or synchrotron access).
Procedure:
-
Complex Formation: Incubate the target protein with a 2-5 fold molar excess of the fragment. For fragments with low solubility, a final DMSO concentration of up to 5% may be required.
-
Crystallization Screening: Set up crystallization trials using the protein-fragment complex. Screen a wide range of conditions (pH, precipitant, salts).
-
Crystal Soaking (Alternative Method): If co-crystallization fails, attempt to soak pre-existing crystals of the apo-protein (protein without any ligand). Prepare a solution of the fragment (e.g., 1-10 mM) in a cryo-protectant solution compatible with the apo-crystal conditions and soak the crystal for a defined period (minutes to hours).
-
Crystal Harvesting and Cryo-cooling: Carefully harvest a suitable crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
Data Collection and Structure Solution:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain electron density maps.
-
Solve the protein structure by molecular replacement if a homologous structure exists.
-
Carefully examine the difference electron density maps (Fo-Fc) to unambiguously identify the bound fragment.
-
Build the fragment into the density and refine the structure to achieve good R-factors and geometry.
-
Hit-to-Lead Optimization: Synthetic Elaboration Pathways
The dual-halogenated nature of this compound is its key advantage. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can be selectively performed at either the C-Cl or C-Br bond, allowing for controlled, vector-specific growth. The greater reactivity of the C-Br bond often allows for initial elaboration at the pyrazole, followed by modification at the pyridine ring.
Caption: Synthetic elaboration strategies for the dual-halogenated fragment.
Protocol 4: Synthetic Elaboration via Suzuki-Miyaura Coupling
Rationale: This protocol provides a representative example of "fragment growing."[11][12] Based on the co-crystal structure, a boronic acid is chosen that is predicted to form favorable interactions (e.g., H-bonds, hydrophobic contacts) within an adjacent sub-pocket of the binding site. This example targets the more reactive C-Br bond on the pyrazole ring.
Materials:
-
This compound (1 equivalent).
-
Desired aryl or alkyl boronic acid (1.2 equivalents).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1).
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the fragment (1 eq), the boronic acid (1.2 eq), the base (2 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the elaborated compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Biological Testing: The newly synthesized analog is then tested in the SPR assay (Protocol 2) to determine its binding affinity. A significant improvement in K_D indicates successful fragment elaboration and positive SAR.
Conclusion
This compound represents an exemplary tool for fragment-based drug discovery. Its adherence to fragment-like properties, combined with a privileged pyrazole scaffold and two orthogonal handles for synthetic chemistry, provides a robust and efficient starting point for a discovery campaign. The protocols and strategies outlined in this document provide a clear, scientifically grounded framework for identifying initial weak-binding hits, characterizing their interaction, and using structure-based design to rapidly evolve them into potent lead compounds.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.jmu.edu [search.lib.jmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. academic.oup.com [academic.oup.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Note & Protocols: A Dual-Functionalization Strategy for Rapid Library Generation from 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
Abstract
The pyrazolyl-pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR). This guide details a robust and flexible synthetic strategy for creating a diverse chemical library starting from the commercially available building block, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. We leverage the orthogonal reactivity of the C-Cl bond on the pyridine ring and the C-Br bond on the pyrazole ring to enable sequential or divergent library synthesis. Detailed protocols for Nucleophilic Aromatic Substitution (SNAr) and three key Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) are provided, along with expert insights for reaction optimization and troubleshooting.
The Strategic Foundation: Orthogonal Reactivity
The core of our strategy lies in the distinct reactivity of the two halogen atoms on the starting material 1 .
-
Position 6 (Pyridine C-Cl): The chlorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This site is ideal for introducing diversity using various nucleophiles like primary/secondary amines, alcohols, and thiols. These reactions typically proceed under basic conditions, often at elevated temperatures, without the need for a metal catalyst.[1][2][3][4][5]
-
Position 4 (Pyrazole C-Br): The bromine atom is a classic handle for a wide array of Palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds, introducing aryl, heteroaryl, alkynyl, and amino moieties. These reactions require a specific palladium catalyst, a ligand, a base, and often an inert atmosphere.[6][7][8][9]
This difference in reactivity allows for a highly controlled, stepwise functionalization. One position can be reacted selectively while leaving the other intact for a subsequent, different type of transformation.
Diagram 1: Orthogonal reactive sites on the core scaffold.
Synthetic Strategy: Sequential Functionalization Pathways
Two primary pathways can be envisioned for library synthesis, allowing for maximal diversification. The choice of route may depend on the compatibility of the desired functional groups with the reaction conditions of the subsequent step.
Diagram 2: Divergent pathways for library synthesis.
Route A Protocol: SNAr followed by Suzuki-Miyaura Coupling
This route is often preferred when using amine nucleophiles that could potentially interfere with or poison the palladium catalyst in a subsequent cross-coupling step.
Step A1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a representative SNAr reaction using morpholine as the nucleophile.
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| Core Scaffold 1 | 286.56 | 287 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 131 µL | 1.5 | 1.5 |
| DIPEA | 129.24 | 348 µL | 2.0 | 2.0 |
| NMP | - | 3 mL | - | - |
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the core scaffold 1 (287 mg, 1.0 mmol).
-
Add N-methyl-2-pyrrolidone (NMP, 3 mL), followed by morpholine (131 µL, 1.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol).
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 60 minutes.
-
Work-up: After cooling, pour the reaction mixture into water (30 mL). A precipitate should form.
-
Collect the solid by vacuum filtration, wash with water (2 x 10 mL), and dry under high vacuum to yield the SNAr product 2 .
-
Characterization: Confirm structure via LC-MS and ¹H NMR. Expect disappearance of the pyridine C-Cl signals and appearance of morpholine signals.
Pro-Tips from the Bench:
Microwave heating significantly accelerates SNAr reactions on chloropyridines. Conventional heating in a sealed tube at the same temperature will also work but may require longer reaction times (12-24 h).
NMP is a good high-boiling polar aprotic solvent for this reaction. DMSO is a suitable alternative.
The base (DIPEA) is crucial to scavenge the HCl generated during the reaction.
Step A2: Suzuki-Miyaura Coupling
This protocol describes the coupling of the bromopyrazole intermediate 2 with phenylboronic acid.
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| Intermediate 2 | 337.24 | 337 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd(dppf)Cl₂ | 731.7 | 44 mg | 0.06 | 0.06 |
| Cs₂CO₃ | 325.82 | 652 mg | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add intermediate 2 (337 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 44 mg, 0.06 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).
-
Heat the mixture to 100 °C with vigorous stirring for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the final product 3 .[7][8][10]
Pro-Tips from the Bench:
Degassing is critical: Oxygen can deactivate the palladium catalyst. Degas solvents by bubbling argon through them for 20-30 minutes before use.
Catalyst Choice: Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings. For challenging substrates, other catalysts like Pd(PPh₃)₄ or precatalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may give better results.[6][8]
Base Choice: Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are commonly used. Cesium carbonate is often effective for heteroaryl bromides.[7]
Expanding the Toolbox: Alternative Cross-Coupling Protocols
The bromopyrazole handle is amenable to various cross-coupling reactions, allowing for the introduction of different functionalities. These can be substituted for the Suzuki coupling step in either Route A or Route B.
Protocol: Sonogashira Coupling (C-C Bond Formation)
This reaction introduces an alkyne moiety, a versatile functional group for further chemistry (e.g., click chemistry).[11]
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| Bromo-Intermediate | - | 1.0 mmol | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 165 µL | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.9 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 | 0.1 |
| Triethylamine (TEA) | 101.19 | 5 mL | - | - |
Procedure:
-
To a Schlenk flask under argon, add the bromo-intermediate (1.0 mmol), PdCl₂(PPh₃)₂(35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Add anhydrous, degassed triethylamine (5 mL), followed by phenylacetylene (165 µL, 1.5 mmol).
-
Stir the mixture at 60 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Concentrate the mixture, re-dissolve in ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry, concentrate, and purify by column chromatography.[12][13]
Pro-Tips from the Bench:
Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction directly installs a primary or secondary amine on the pyrazole ring.[9]
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| Bromo-Intermediate | - | 1.0 mmol | 1.0 | 1.0 |
| Aniline | 93.13 | 110 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.7 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.6 | 48 mg | 0.1 | 0.1 |
| NaOtBu | 96.1 | 134 mg | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In an argon-filled glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and Sodium tert-butoxide (134 mg, 1.4 mmol) to a vial.
-
In a separate vial, dissolve the bromo-intermediate (1.0 mmol) and aniline (110 µL, 1.2 mmol) in anhydrous, degassed toluene (5 mL).
-
Add the substrate solution to the catalyst mixture. Seal the vial and stir at 100 °C until completion.
-
Work-up: Cool, dilute with ethyl acetate, filter through Celite, concentrate, and purify by column chromatography.[14][15][16][17]
Pro-Tips from the Bench:
The choice of ligand is critical for the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often required for efficient coupling with heteroaryl halides.[14][15]
Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this transformation. It is hygroscopic and should be handled in an inert atmosphere.
Library Generation and Quality Control
The true power of these protocols is realized in a parallel synthesis format to rapidly generate a library of analogs.[18][19][20]
Workflow for an 8x8 Library (64 Compounds):
-
Plate 1 (SNAr): Perform 8 different SNAr reactions on the core scaffold 1 using a diverse set of 8 amines/alcohols in a 24- or 96-well reaction block.
-
Purification: Use parallel purification techniques, such as solid-phase extraction (SPE) or preparative HPLC, to isolate the 8 bromopyrazole intermediates.[21]
-
Plate 2 (Cross-Coupling): Aliquot each of the 8 intermediates into 8 separate wells. To each row of 8 wells, add one of 8 different boronic acids (for Suzuki), alkynes (for Sonogashira), or amines (for Buchwald-Hartwig) along with the appropriate catalyst system.
-
Final Purification & QC: After the reactions, perform high-throughput purification. Each of the 64 final compounds should be analyzed for identity and purity, typically by LC-MS.[22] A representative subset of the library (~5-10%) should also be characterized by ¹H NMR to confirm structural integrity.[23][24][25][26]
| Boronic Acid 1 | Boronic Acid 2 | ... | Boronic Acid 8 | |
| Amine 1 Product | Compound 1,1 | Compound 1,2 | ... | Compound 1,8 |
| Amine 2 Product | Compound 2,1 | Compound 2,2 | ... | Compound 2,8 |
| ... | ... | ... | ... | ... |
| Amine 8 Product | Compound 8,1 | Compound 8,2 | ... | Compound 8,8 |
| Table 1: Example of a 64-member library grid derived from Route A (SNAr with 8 amines followed by Suzuki with 8 boronic acids). |
Conclusion
The dual-halogenated scaffold of this compound offers an exceptional platform for combinatorial chemistry and drug discovery efforts. By strategically employing the orthogonal reactivity of its C-Cl and C-Br bonds, researchers can access a vast and diverse chemical space through reliable and well-established synthetic transformations. The detailed protocols and expert tips provided herein serve as a comprehensive guide for the efficient design, synthesis, and analysis of focused chemical libraries, ultimately accelerating the identification of novel lead compounds.
References
- 1. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 2. youtube.com [youtube.com]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. youtube.com [youtube.com]
- 20. elearning.uniroma1.it [elearning.uniroma1.it]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NMR quality control of fragment libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. creative-biostructure.com [creative-biostructure.com]
Troubleshooting & Optimization
troubleshooting low yields in 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE synthesis
Technical Support Center: Synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges, primarily low reaction yields, encountered during this specific C-N cross-coupling reaction. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your experimental outcomes.
The synthesis of this molecule typically involves the coupling of 4-bromo-3,5-dimethylpyrazole with 2,6-dichloropyridine. While appearing straightforward, this reaction is a classic example of a challenging cross-coupling involving an electron-deficient heteroaryl chloride. Success hinges on precise control over the catalytic system and reaction conditions to favor the desired mono-substitution product and avoid common pitfalls. The two most probable pathways are a Nucleophilic Aromatic Substitution (SNAr) or, more commonly, a Palladium-catalyzed Buchwald-Hartwig amination. This guide will focus primarily on troubleshooting the more versatile and frequently employed Buchwald-Hartwig approach.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low or non-existent?
A: Low or no conversion is the most common issue and typically points to a problem within one of four areas: (1) an inactive or inappropriate catalytic system, (2) a suboptimal choice of base, (3) inadequate reaction conditions (temperature and solvent), or (4) poor quality of starting materials. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making the oxidative addition of palladium into the C-Cl bond the rate-limiting step.[3][4] This requires a highly active catalyst, sufficiently high temperatures, and an appropriate base to facilitate the deprotonation of the pyrazole nucleophile.
Q2: I'm observing a significant amount of a di-substituted byproduct, 2,6-bis(4-bromo-3,5-dimethylpyrazol-1-yl)pyridine. How can I improve mono-selectivity?
A: The formation of the di-substituted product occurs when the desired mono-substituted product reacts further with another equivalent of the pyrazole. To enhance mono-selectivity, you should manipulate the reaction stoichiometry and conditions. Using a slight excess of 2,6-dichloropyridine (e.g., 1.2 to 1.5 equivalents) can statistically favor mono-substitution. Additionally, consider lowering the reaction temperature slightly and monitoring the reaction closely by LC-MS to stop it once the consumption of the starting pyrazole is complete. Slow addition of the pyrazole to the reaction mixture can also help maintain a low concentration, thereby suppressing the second substitution.
Q3: My reaction starts but stalls before completion. What are the first things I should check?
A: Reaction stalling is often due to catalyst deactivation or issues with the base. The active Pd(0) catalyst is sensitive to oxygen, so ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that solvents have been properly degassed. The base is also critical; if it is not completely dry, of poor quality, or not sufficiently strong, it may not effectively deprotonate the pyrazole throughout the reaction. For solid bases like carbonates, ensure they are finely powdered to maximize surface area.[5]
Q4: What are the critical quality parameters for my starting materials?
A: The purity and dryness of all reagents are paramount.
-
4-bromo-3,5-dimethylpyrazole: This reagent should be free of unreacted 3,5-dimethylpyrazole, which would compete in the reaction. It must also be anhydrous. It can be synthesized by the bromination of 3,5-dimethylpyrazole.[6][7][8]
-
2,6-dichloropyridine: Ensure high purity and dryness. The presence of moisture can lead to the formation of hydroxypyridine side products and interfere with the base.
-
Solvents and Base: Use anhydrous solvents (e.g., toluene, dioxane). Bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic and should be handled in a glovebox. Carbonate or phosphate bases should be dried in an oven before use.
In-Depth Troubleshooting Guides
Issue 1: Low Conversion & Reaction Failure
Question: My LC-MS analysis shows mostly unreacted 2,6-dichloropyridine. What are the likely causes and how do I rectify this?
This is a clear indication that the catalytic cycle is failing, most likely at the initial oxidative addition step. The C-Cl bond in 2,6-dichloropyridine is strong and requires a highly active catalyst.
-
Suboptimal Catalyst/Ligand System: The choice of ligand is the single most important factor for this reaction. Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that promote both the oxidative addition and the final reductive elimination steps.[1][9]
-
Incorrect Base Selection: The base must be strong enough to deprotonate the pyrazole N-H (pKa ≈ 14-15) but not so nucleophilic that it leads to side reactions.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is often the base of choice for challenging Buchwald-Hartwig aminations.[5] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.
-
-
Insufficient Thermal Energy: Aryl chloride aminations typically require elevated temperatures to overcome the high activation energy of oxidative addition.
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocols & Data
Recommended Starting Protocol (Buchwald-Hartwig Amination)
This protocol provides a robust starting point for optimization. All manipulations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.2 mmol, 1.0 equiv).
-
Add 4-bromo-3,5-dimethylpyrazole (1.0 mmol, 0.83 equiv).
-
Add the appropriate palladium pre-catalyst and ligand (see Table 1).
-
Add the base (see Table 1).
-
-
Reaction Execution:
-
Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).
-
Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Heat the reaction mixture to the specified temperature (see Table 1) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (a hexane/ethyl acetate gradient is typically effective).
-
Table 1: Recommended Starting Conditions
| Parameter | Condition A (High Activity) | Condition B (Milder Base) |
| Pd Pre-catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | (none needed) | RuPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 110 °C |
| Time | 4-12 h | 12-24 h |
Table 2: Troubleshooting Parameter Adjustments
| Observed Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive Catalyst System | Switch to a more active ligand/pre-catalyst (e.g., XPhos Pd G3).[5] |
| Low Conversion | Insufficient Temperature | Increase temperature to 110-120 °C. Switch to a higher boiling solvent. |
| Di-substitution | Incorrect Stoichiometry | Use 1.2-1.5 eq. of 2,6-dichloropyridine. Monitor reaction and stop at full consumption of pyrazole. |
| Reaction Stalls | Poor Base Quality/Solubility | Use fresh, dry NaOtBu. If using K₃PO₄/Cs₂CO₃, ensure it is finely powdered and oven-dried. |
| Multiple Unidentified Spots | Decomposition | Lower the reaction temperature. Screen a milder base (e.g., K₃PO₄). |
Mechanistic Visualization
Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling with 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific transformation. As your virtual Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and solve common experimental challenges, leading to successful and reproducible outcomes.
Introduction: Navigating the Challenges of a Dihalogenated Heteroaromatic Substrate
The substrate, this compound, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. It possesses two distinct halogen atoms on different heteroaromatic rings, each with varying reactivity. The C-Br bond on the pyrazole is generally more reactive than the C-Cl bond on the pyridine in oxidative addition to a Pd(0) center. However, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[1] This guide will address these and other potential issues, providing a systematic approach to optimizing your reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach is crucial. Begin by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure your starting materials, including the this compound, your coupling partner (e.g., boronic acid, amine, alkyne), solvent, and base are pure and anhydrous.[2] Moisture and oxygen can significantly hinder the reaction by deactivating the catalyst.[1][2] Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[2] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[2]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[1] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Q2: I've confirmed my reagents and setup are sound, but the yield is still low. What are the most likely culprits related to the specific substrate?
A2: With a substrate like this compound, several factors could be at play:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[1]
-
Inappropriate Ligand Choice: For pyridine-containing substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1] These ligands can shield the palladium from the pyridine nitrogen and promote the desired catalytic cycle.
-
Suboptimal Base: The choice and purity of the base are critical. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[3][4] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are often required.[5] Ensure the base is anhydrous, as moisture can lead to side reactions.[5]
Issue 2: Side Reactions and Impurities
Q3: I'm observing significant amounts of side products, such as hydrodehalogenation or homocoupling. How can I minimize these?
A3: Side reactions are common in cross-coupling chemistry. Here's how to address them:
-
Hydrodehalogenation: This is the replacement of a halogen with a hydrogen atom.[5] It can occur when the reductive elimination of the desired product is slow. To minimize this, consider:
-
Protodeboronation (for Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[6] To mitigate this:
-
Use Anhydrous Conditions: Meticulously dry all reagents and solvents.
-
Control Temperature: Higher temperatures can sometimes promote this side reaction.
-
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid). This can be minimized by:
-
Careful Degassing: Oxygen can promote the homocoupling of boronic acids.
-
Optimizing Catalyst Loading: In some cases, high catalyst loading can lead to increased homocoupling.
-
Issue 3: Regioselectivity
Q4: How can I control which halogen (Br on the pyrazole or Cl on the pyridine) reacts?
A4: Achieving regioselectivity is a key challenge with this substrate. Generally, the C-Br bond is more reactive than the C-Cl bond.[7] To favor reaction at the C-Br position:
-
Standard Conditions: Initially, standard Suzuki-Miyaura or Buchwald-Hartwig conditions will likely favor coupling at the more reactive C-Br bond.
-
Ligand Choice: The choice of ligand can significantly influence regioselectivity.[4][7] For instance, certain ligands might show a preference for one ring system over the other. A screening of different ligand types is recommended.
-
Temperature Control: Lower reaction temperatures may favor the more facile C-Br bond activation.
To favor reaction at the C-Cl position, which is more challenging:
-
Protecting Groups: One strategy could be to first react the C-Br position and then target the C-Cl position in a subsequent step.
-
Catalyst System: Some specialized catalyst systems are designed for the activation of less reactive C-Cl bonds.[5] This might involve the use of highly active ligands or specific palladium precatalysts.
Frequently Asked Questions (FAQs)
Q: Which type of palladium catalyst should I start with?
A: For initial screening, a versatile precatalyst like Pd₂(dba)₃ with a suitable ligand is a good starting point. For Suzuki-Miyaura reactions, pairing it with a ligand like SPhos or XPhos is often effective for heteroaromatic substrates.[1] For Buchwald-Hartwig aminations, a preformed catalyst like G3-XPhos or G3-SPhos can be very effective.
Q: What is the optimal solvent for this reaction?
A: The choice of solvent depends on the specific cross-coupling reaction. For Suzuki-Miyaura couplings, polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[4] For Buchwald-Hartwig aminations, anhydrous toluene or dioxane are typical choices.[8]
Q: How do I properly degas my reaction mixture?
A: There are several methods for degassing:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This is a more rigorous method for highly air-sensitive reactions. It involves freezing the solvent, evacuating the headspace, and then thawing. This cycle is typically repeated three times.
Q: What is the ideal reaction temperature?
A: The optimal temperature can vary significantly. It's best to start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Excessively high temperatures can lead to catalyst decomposition and side reactions.[1]
Experimental Protocols
Here are some starting point protocols for optimizing your cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling - Ligand Screening
This protocol is designed to screen various ligands to identify the optimal one for the coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (4 mol%) - See Table 1 for suggestions
-
K₂CO₃ (2 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a reaction vial, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and the chosen ligand in anhydrous 1,4-dioxane.
-
Add the catalyst/ligand solution to the reaction vial.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio).
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and analyze the conversion by LC-MS or GC-MS.
Table 1: Suggested Ligands for Screening
| Ligand | Class | Key Features |
| SPhos | Buchwald Ligand | Bulky, electron-rich, good for heteroaromatics |
| XPhos | Buchwald Ligand | Very bulky, often highly effective |
| P(t-Bu)₃ | Simple Phosphine | Electron-rich, can be effective |
| dppf | Ferrocene-based | Common, good general-purpose ligand |
Protocol 2: Buchwald-Hartwig Amination - Base and Solvent Screening
This protocol aims to identify the optimal base and solvent for the amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
G3-XPhos precatalyst (2 mol%)
-
Base (1.5 equivalents) - See Table 2 for suggestions
-
Anhydrous solvent - See Table 2 for suggestions
Procedure:
-
To a reaction vial under an inert atmosphere, add G3-XPhos precatalyst.
-
Add the chosen anhydrous solvent.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add the chosen base (1.5 equivalents).
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and analyze the conversion by LC-MS or GC-MS.
Table 2: Suggested Bases and Solvents for Screening
| Base | Solvent | Comments |
| NaOtBu | Toluene | Common strong base, good for many aminations |
| LiHMDS | Dioxane | Strong, non-nucleophilic base |
| K₃PO₄ | Toluene | Weaker base, sometimes effective |
| Cs₂CO₃ | Dioxane | Mild base, can be effective in some cases |
Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine and encountering challenges related to its purification. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my this compound reaction?
A1: The impurity profile is intrinsically linked to the synthetic route, which typically involves a nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-3,5-dimethylpyrazole and an activated chloropyridine, such as 2,6-dichloropyridine. Understanding the potential byproducts is the first step in designing an effective purification strategy.
| Impurity Type | Potential Species | Origin |
| Unreacted Starting Materials | 4-bromo-3,5-dimethylpyrazole | Incomplete reaction conversion. |
| 2,6-dichloropyridine | Incomplete reaction conversion or use of excess reagent. | |
| Reaction Byproducts | 2,6-bis(4-bromo-3,5-dimethylpyrazol-1-yl)pyridine | Over-reaction of the product with another equivalent of the pyrazole. This is common if reaction conditions are too harsh or stoichiometry is not carefully controlled. |
| Positional Isomers | If the pyridine starting material has other reactive sites, isomeric products can form. | |
| Reagent-Related Impurities | Base Residues (e.g., K₂CO₃, Cs₂CO₃) | Incomplete removal during aqueous workup. |
| Phase-Transfer Catalyst Residues | If used, these can persist in the crude product. | |
| Solvent Residues | High-boiling point solvents (e.g., DMF, DMSO) | Difficult to remove completely by simple evaporation, often requiring specialized techniques. |
Q2: How can I reliably identify and quantify the impurities in my crude product?
A2: A multi-pronged analytical approach is essential for a comprehensive understanding of your crude material's composition.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point. It allows for accurate quantification of the main product and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each peak separated by the HPLC. This data is invaluable for proposing the structures of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your final, purified product. While minor impurities (<5%) can be difficult to detect, NMR of the crude material can often reveal the presence of significant amounts of unreacted starting materials or major byproducts.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time reaction monitoring and for developing the optimal solvent system for purification by column chromatography.[1]
Purification Troubleshooting Guides
The choice of purification method depends heavily on the nature and quantity of the impurities present. Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Purification by Recrystallization
Principle: This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. It is most effective when the target compound is the major component (>90%) and is a stable, crystalline solid.
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent or solvent pair where your product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Recommended Solvents to Screen: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane/Ethyl Acetate mixtures.
-
Procedure: In small vials, test the solubility of ~20 mg of crude material in 0.5 mL of each solvent. Observe solubility at room temperature, upon heating, and after cooling in an ice bath.
-
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves. Add the solvent in small portions until a clear, saturated solution is obtained. Using a large excess of solvent will significantly reduce your yield.
-
Hot Filtration (Optional): If insoluble impurities (like inorganic salts) are present in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, effectively excluding impurities from the crystal lattice.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least one hour to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
Principle: This is a highly versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent). It is the method of choice for complex mixtures or non-crystalline products.[2]
Step-by-Step Methodology:
-
TLC Analysis and Eluent Selection:
-
Develop a solvent system using TLC that provides good separation between your product and its impurities. The ideal system will give your target compound an Rf value between 0.2 and 0.4.[1]
-
Common Eluent Systems: Start with mixtures of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).
-
Expert Tip: Pyridine-containing compounds can "tail" on acidic silica gel due to strong interactions between the basic nitrogen and acidic silanol groups.[1] To prevent this, add 0.1-1% triethylamine to your eluent system. This deactivates the most acidic sites on the silica, leading to sharper peaks and better separation.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding cracks or channels.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Wet Loading: If your crude product is readily soluble in the mobile phase, dissolve it in a minimal amount of eluent and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended): Dissolve your crude product in a low-boiling solvent (e.g., Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully apply this powder to the top of the packed column. This method often results in superior separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect the eluate in a series of numbered test tubes or flasks (fractions).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for purification by flash column chromatography.
Protocol 3: Purification by Acid-Base Extraction
Principle: This liquid-liquid extraction technique is used to separate basic compounds from neutral or acidic impurities. It exploits the fact that the basic nitrogen atom on the pyridine ring can be protonated by an acid to form a water-soluble salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers containing the protonated product. The original organic layer can be discarded (or processed to recover other components).
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 9). This will deprotonate your product, causing it to precipitate or become soluble in an organic solvent again.
-
Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., Ethyl Acetate or DCM) 2-3 times.
-
Final Wash and Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Note: This method is excellent for removing neutral impurities but may not separate the desired product from other basic byproducts. It is often used as a preliminary purification step before chromatography or recrystallization.
References
Technical Support Center: Navigating the Solubility Challenges of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE in Aqueous Buffers
Welcome to the technical support center for 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for addressing the poor aqueous solubility of this compound. With a calculated XLogP3 of 3.6, its hydrophobic nature presents a significant hurdle in experimental assays.[1] This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and reproducible results in your experiments.
Understanding the Challenge: Why is Solubility an Issue?
The solubility of a compound is a critical factor in drug discovery and development, influencing everything from the reliability of in vitro assays to in vivo bioavailability. Poorly soluble compounds can lead to underestimated biological activity, inconsistent data, and misleading structure-activity relationships (SAR).[2] The structure of this compound, with its multiple aromatic rings and halogen substituents, contributes to its lipophilicity and consequently, its low solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when encountering solubility issues with this compound?
A1: The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and compatibility with many biological assays at low final concentrations.[3] It is crucial to ensure the compound is fully dissolved in the organic solvent before any dilution into your aqueous buffer.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, a phenomenon often observed with hydrophobic compounds.[4] To mitigate this, it is essential to optimize your dilution protocol. A key strategy is to perform serial dilutions in 100% DMSO first to lower the compound's concentration before the final dilution into the aqueous buffer.[5] When performing the final dilution, vigorous and immediate mixing is crucial to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.[6]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: High concentrations of DMSO can be toxic to cells.[4] As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, with many cell lines tolerating up to 1%.[7] It is imperative to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final DMSO concentration without the compound) in all experiments.[3]
Q4: Can I use sonication to dissolve the compound in my final aqueous buffer?
A4: While sonication can be useful for dissolving the initial stock solution in an organic solvent, it is generally not recommended for dissolving the compound directly in the final aqueous buffer. Sonication can induce the formation of aggregates or micelles, which may interfere with your assay and lead to inconsistent results.[2]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to troubleshooting and resolving solubility issues.
Issue 1: Compound is Insoluble in Initial Organic Solvent
-
Observation: Visible solid particles remain in the organic solvent (e.g., DMSO) even after vortexing.
-
Troubleshooting Workflow:
Caption: Workflow for dissolving the compound in an organic solvent.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
-
Observation: The solution becomes cloudy or a precipitate forms immediately or over time after diluting the DMSO stock into the aqueous buffer.
-
Root Cause Analysis: This indicates that the thermodynamic solubility of the compound in the final buffer has been exceeded.
-
Solutions:
-
Optimize Dilution Protocol:
-
Recommended: Perform serial dilutions in 100% DMSO before the final aqueous dilution.[5] This ensures that the concentration of the compound is lower when it comes into contact with the aqueous environment, reducing the likelihood of precipitation.
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, do so with immediate and vigorous vortexing to promote rapid dispersion.[6]
-
-
Employ Solubilizing Agents:
-
Surfactants: Non-ionic surfactants like Tween-20 can be added to the aqueous buffer to increase the apparent solubility of hydrophobic compounds by forming micelles.[8]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[9]
-
-
pH Adjustment:
-
The pyridine moiety in the compound's structure suggests it is a weak base. The pKa of the similar compound 2-chloropyridine is approximately 0.49.[10] While other functional groups will alter this, it indicates that the pyridine nitrogen is only protonated at a very low pH. Therefore, adjusting the pH of the buffer to be more acidic (e.g., pH 4-5) could increase solubility. However, the compatibility of a low pH with your specific assay must be confirmed.
-
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. Visual inspection for any undissolved particles is crucial.[3]
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Serial Dilution and Preparation of Working Solutions
This protocol is designed to maintain a consistent final DMSO concentration across all experimental conditions.[7][11]
Caption: Serial dilution workflow to maintain consistent final DMSO concentration.
-
Serial Dilution in DMSO: Prepare a series of dilutions of your concentrated stock solution in 100% DMSO. For example, to create a 10-fold dilution series, mix 1 part of the higher concentration solution with 9 parts of 100% DMSO.[12]
-
Final Dilution: To prepare the final working solutions, add a small, precise volume of each DMSO dilution to your pre-warmed aqueous assay buffer. For a final DMSO concentration of 0.1%, you would add 1 µL of the DMSO stock to 999 µL of buffer.
-
Immediate Mixing: Vortex the final working solution immediately and vigorously upon addition of the DMSO stock.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the assay buffer.
Protocol 3: Using Tween-20 as a Solubilizing Agent
-
Prepare a Tween-20 Stock: Prepare a 10% (v/v) stock solution of Tween-20 in sterile, deionized water.
-
Add to Buffer: Add the Tween-20 stock solution to your aqueous assay buffer to achieve a final concentration typically in the range of 0.01% to 0.1% (v/v).[2] The optimal concentration should be determined empirically for your specific assay.
-
Equilibrate: Gently mix the buffer containing Tween-20 and allow it to equilibrate.
-
Prepare Working Solution: Proceed with the final dilution of your compound's DMSO stock into the Tween-20-containing buffer as described in Protocol 2.
Protocol 4: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a Solubilizing Agent
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to the desired concentration. Concentrations up to 1-2% are generally well-tolerated in cell culture with serum, while 0.5-1% is recommended for serum-free media.[13]
-
Prepare Compound-HP-β-CD Complex (Optional but Recommended): For more robust solubilization, a pre-formed complex can be made.[14]
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add this solution to the HP-β-CD solution while stirring.
-
Stir the mixture for 24-48 hours to allow for complex formation.
-
The resulting solution can be used directly or lyophilized to a powder.
-
-
Direct Addition: Alternatively, for a simpler approach, add the DMSO stock of your compound directly to the pre-warmed buffer containing HP-β-CD.
Protocol 5: Determining Thermodynamic Solubility via the Shake-Flask Method
This method determines the equilibrium solubility of the compound in a specific buffer.[15][16]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing your aqueous buffer of interest. Ensure there is undissolved solid material present.[15]
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[15]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.
Summary of Solubilization Strategies
| Strategy | Mechanism | Starting Concentration/Conditions | Pros | Cons |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the aqueous buffer.[17] | Final concentration <0.5% in assay.[7] | Simple, widely used. | Potential for cytotoxicity at higher concentrations.[4] |
| pH Adjustment | Increases the ionization of the basic pyridine moiety, enhancing aqueous solubility.[18] | Adjust buffer pH to be 2 units below the compound's pKa. | Can significantly increase solubility for ionizable compounds. | The required pH may not be compatible with the biological assay. |
| Surfactants (e.g., Tween-20) | Forms micelles that encapsulate the hydrophobic compound.[19] | 0.01% - 0.1% (v/v) in the final buffer.[2] | Effective at low concentrations. | Can interfere with some assays, potential for cell lysis at higher concentrations.[20] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, shielding the hydrophobic compound from water. | 0.5% - 2% (w/v) in the final buffer.[13] | Generally low toxicity, can improve compound stability. | Can be expensive, may not be suitable for all compounds.[9] |
References
- 1. logP - MolModa Documentation [durrantlab.pitt.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. research.itu.edu.tr [research.itu.edu.tr]
- 6. Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-Chloropyridine price,buy 2-Chloropyridine - chemicalbook [m.chemicalbook.com]
- 11. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. quora.com [quora.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. reddit.com [reddit.com]
minimizing side product formation in functionalization of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Substrate
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its structure presents two distinct reactive sites for cross-coupling reactions: a C-Br bond on the pyrazole ring and a C-Cl bond on the pyridine ring. The differential reactivity of these two positions allows for selective functionalization, but also introduces the potential for various side reactions. This guide will focus on troubleshooting these unwanted transformations in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
A1: Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This differential reactivity can be exploited to achieve selective functionalization at the pyrazole ring.
Q2: What is the most common side product observed in cross-coupling reactions with this substrate?
A2: The most frequently encountered side product is the dehalogenated species, where either the bromine or chlorine atom is replaced by a hydrogen atom. This process, known as hydrodehalogenation, can significantly lower the yield of the desired product and complicate purification.[1][2][3]
Q3: Can the pyrazole or pyridine nitrogen atoms interfere with the catalyst?
A3: Yes, the lone pairs of electrons on the nitrogen atoms, particularly the pyridine nitrogen, can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, thereby slowing down or even halting the desired reaction. The choice of ligand is crucial to mitigate this "2-pyridyl problem".[4][5]
Q4: Is it possible to functionalize both the C-Br and C-Cl positions?
A4: Yes, sequential or, in some cases, one-pot double functionalization is possible. Typically, the more reactive C-Br bond is addressed first under milder conditions, followed by functionalization of the C-Cl bond using more forcing conditions (e.g., higher temperature, more active catalyst system).
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[6]
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Strategies |
| Significant Dehalogenation | - Hydride Source: The base, solvent (especially alcohols), or water can act as a hydride source.[2][3] - Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the palladium intermediate has more time to undergo side reactions. | - Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired reductive elimination.[2] - Base Selection: Employ weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible. - Solvent System: Use non-alcoholic solvents like toluene, dioxane, or THF. Ensure the solvent is anhydrous if water is not intentionally part of the system. |
| Low or No Conversion | - Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state, or it may be inhibited by coordination to the substrate's nitrogen atoms. - Poor Boronic Acid Quality: Boronic acids can degrade over time, leading to lower reactivity. | - Use a Pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[7] - Ligand Screening: Experiment with different ligands to find one that is less susceptible to inhibition. - Check Boronic Acid Quality: Use fresh, high-quality boronic acid or consider using a boronate ester, which can be more stable. |
| Homocoupling of Boronic Acid | - Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. - High Temperature: Elevated temperatures can increase the rate of homocoupling. | - Degas Reaction Mixture: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution. - Optimize Temperature: Run the reaction at the lowest effective temperature. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[8][9]
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Strategies |
| Dehalogenation | - β-Hydride Elimination: A competing pathway where an amide intermediate undergoes β-hydride elimination.[8] - Strong Base: Strong bases can sometimes contribute to dehalogenation pathways. | - Ligand Selection: Use bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination. - Base Choice: Screen different bases. While strong bases like NaOt-Bu are common, sometimes weaker bases like K₂CO₃ or Cs₂CO₃ can provide better results.[10] |
| Low Yield | - Steric Hindrance: The amine or the substrate may be sterically hindered, slowing down the reaction. - Catalyst Deactivation: The catalyst can be deactivated over the course of the reaction. | - Use a More Active Catalyst System: Newer generations of Buchwald-Hartwig catalysts and ligands are often more effective for challenging substrates.[11] - Increase Temperature: Carefully increasing the reaction temperature can improve yields, but be mindful of potential side reactions. - Check Base Quality: Ensure the base is dry and of high quality, especially when using sodium tert-butoxide.[12] |
| Double Amination | - High Temperature/Long Reaction Time: Forcing conditions can lead to the substitution of both halogens. | - Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents). - Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to avoid over-reaction. |
Decision-Making Logic for Buchwald-Hartwig Optimization
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[13][14]
Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Strategies |
| Glaser-Hay Homocoupling | - Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne. - High Copper Concentration: Excess copper catalyst can favor this side reaction.[15] | - Use Copper-Free Conditions: Several effective copper-free Sonogashira protocols have been developed.[15][16] - Thorough Degassing: Rigorously exclude oxygen from the reaction mixture. - Minimize Copper Catalyst: Use the lowest effective loading of the copper co-catalyst (if used). |
| Low Reactivity | - Slow Oxidative Addition: The C-Cl bond on the pyridine ring is particularly challenging to activate. - Poor Alkyne Solubility: The alkyne may not be sufficiently soluble in the reaction solvent. | - Use a More Active Catalyst: Employ a catalyst system known to be effective for aryl chlorides, often involving bulky, electron-rich ligands.[15] - Increase Temperature: Higher temperatures are often required for less reactive halides. - Co-solvent: Add a co-solvent to improve the solubility of the reactants. |
| Decomposition of Substrate | - Harsh Conditions: High temperatures and strong bases can lead to the decomposition of sensitive substrates. | - Milder Base: Use a milder amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). - Lower Temperature: If possible, run the reaction at a lower temperature for a longer period. |
Proposed Catalytic Cycle for Sonogashira Coupling
Caption: Simplified palladium catalytic cycle in Sonogashira coupling.
Conclusion
Minimizing side product formation in the functionalization of this compound requires a systematic approach to reaction optimization. By understanding the reactivity of the substrate and the mechanisms of common side reactions, researchers can make informed decisions regarding the choice of catalyst, ligand, base, and solvent. This guide provides a framework for troubleshooting common issues, enabling the efficient synthesis of target molecules with improved yields and purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. books.rsc.org [books.rsc.org]
- 16. jmcct.com [jmcct.com]
improving reaction conditions for derivatization of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE
Welcome to the technical support guide for the derivatization of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking required to successfully functionalize this versatile scaffold. This molecule presents two distinct and addressable reactive sites: a C(sp²)-Br bond on the pyrazole ring and a C(sp²)-Cl bond on the pyridine ring. Understanding the differential reactivity of these sites is the cornerstone of a successful synthetic campaign.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have encountered in the field, followed by detailed experimental protocols and reference data.
Part 1: Strategic Planning & Troubleshooting FAQs
This section addresses the most common questions regarding reaction strategy, selectivity, and optimization.
Q1: I need to perform a selective cross-coupling reaction. Which position is more reactive, the C-Br on the pyrazole or the C-Cl on the pyridine?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl. Therefore, the C-Br bond on the 4-position of the pyrazole ring is significantly more reactive than the C-Cl bond on the 2-position of the pyridine ring.
This differential reactivity is your primary tool for achieving selectivity. By using milder reaction conditions (e.g., lower temperatures, less active catalysts), you can selectively functionalize the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. For instance, a standard Suzuki-Miyaura coupling using a catalyst like Pd(PPh₃)₄ at 80-90 °C will almost exclusively yield the product coupled at the pyrazole position.[1]
Q2: My Suzuki-Miyaura coupling reaction on the 2-chloropyridine position is failing or showing very low conversion. What are the critical parameters to adjust?
This is a common challenge. 2-Chloropyridines are notoriously difficult substrates for two main reasons: the C-Cl bond is less reactive than C-Br or C-I, and the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[2][3]
Here is a systematic troubleshooting approach:
-
Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond.[4] The rate-limiting step is the oxidative addition of the C-Cl bond to the Pd(0) center. To overcome this, you need a more active catalytic system.
-
Ligand Choice: Switch to bulky, electron-rich biarylphosphine ligands. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[5] Excellent choices include SPhos, XPhos, or RuPhos .
-
Palladium Pre-catalyst: Use a modern pre-catalyst, such as an XPhos Pd G3 or SPhos Pd G3 palladacycle . These are air-stable and form the active Pd(0) species more cleanly and efficiently in solution than older sources like Pd(OAc)₂.[2]
-
-
Optimize the Base and Solvent:
-
Base: For Suzuki couplings on chloropyridines, a stronger base is often required compared to couplings with bromides. While K₂CO₃ can work, K₃PO₄ or Cs₂CO₃ are generally more effective.[6] They are more soluble in common organic solvents and can better facilitate the transmetalation step.
-
Solvent: Anhydrous, degassed solvents are critical. Common choices include 1,4-dioxane, toluene, or THF , often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[7]
-
-
Increase Reaction Temperature: Higher temperatures (typically 100-110 °C ) are often necessary to drive the oxidative addition of the C-Cl bond.[4]
Q3: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a frequent side reaction in Buchwald-Hartwig aminations, especially with challenging substrates.[4] It occurs when the catalytic cycle is intercepted by competing pathways, often involving β-hydride elimination from the amine or reaction with trace water before the desired reductive elimination can occur.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is paramount. Highly hindered ligands like BrettPhos or RuPhos can create a sterically congested coordination sphere around the palladium, which favors the C-N reductive elimination over competing side reactions.
-
Base Purity and Stoichiometry: The most common base for aminations is sodium tert-butoxide (NaOtBu).[4] Ensure it is anhydrous and from a reliable source. Using a slight excess of the amine (1.2-1.5 equivalents) can also help push the equilibrium towards the desired coupling.[4]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Water can be a proton source for the hydrodehalogenation pathway.
-
Use a Pre-catalyst: As with Suzuki reactions, modern pre-catalysts (e.g., BrettPhos Pd G3) generate the active catalyst more cleanly, reducing the concentration of palladium-hydride species that can promote the side reaction.
Q4: When should I consider Nucleophilic Aromatic Substitution (SNAr) instead of a palladium-catalyzed reaction for the 2-chloropyridine site?
SNAr is an excellent and often overlooked alternative to palladium catalysis, particularly when your desired nucleophile is potent and the reaction can be performed under metal-free conditions. The pyridine nitrogen atom withdraws electron density from the ring, making the C2 position electron-deficient and thus activated for nucleophilic attack.[8]
Consider SNAr when:
-
You are introducing strong nucleophiles like thiolates (R-S⁻), alkoxides (R-O⁻), or secondary amines .
-
You wish to avoid residual palladium contamination in your final product, which is a critical consideration in pharmaceutical development.
-
Your substrate is sensitive to the strongly basic conditions of some Buchwald-Hartwig reactions.
SNAr reactions often require elevated temperatures and a polar aprotic solvent like DMSO or DMF to proceed efficiently.[9] It's worth noting that 2-fluoropyridines are even more reactive towards SNAr than 2-chloropyridines, but the chloro-analogue is often reactive enough for many transformations.[10]
Part 2: Data & Diagrams
Visual aids and tabulated data provide a quick reference for experimental design.
Table 1: Comparison of Recommended Palladium Systems for C-Cl Suzuki Coupling
| Catalyst/Pre-catalyst | Ligand | Typical Base | Solvent | Temp (°C) | Loading (mol%) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 3-5 | 60-75 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 1-2 | >90 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 1-2 | >90 |
Data synthesized from literature reports for similar 2-chloropyridine substrates.[2]
Diagram 1: Decision Workflow for Selective Derivatization
This diagram outlines the strategic choices for functionalizing the target molecule.
Caption: Decision tree for selective functionalization strategies.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle & Troubleshooting Points
This diagram highlights the key steps where reactions can fail.
Caption: Suzuki-Miyaura cycle with key troubleshooting points.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Bromo-Pyrazole Position
This protocol is designed for high selectivity, targeting the more reactive C-Br bond.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Suzuki-Miyaura Coupling at the 6-Chloro-Pyridine Position (Post-Bromine Functionalization)
This protocol assumes the C-Br position has already been derivatized or you are attempting a direct, albeit challenging, coupling at the C-Cl site.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the 6-chloropyridine substrate (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq) to an oven-dried vial.
-
Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the 6-Chloro-Pyridine Position
This protocol uses modern ligands and bases to facilitate the difficult C-N bond formation.
-
Reaction Setup: In a glovebox, add the 6-chloropyridine substrate (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 18-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
preventing debromination during cross-coupling of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the specific challenges encountered during the cross-coupling of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine, with a primary focus on preventing the undesired side reaction of debromination.
Introduction: The Challenge of Selective Functionalization
The selective cross-coupling of this compound presents a unique synthetic challenge. The molecule contains two distinct halogen atoms, a bromine on the pyrazole ring and a chlorine on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1][2] This inherent difference in reactivity, in principle, allows for selective functionalization at the C-Br bond. However, a common and often frustrating side reaction is the premature cleavage of the C-Br bond and its replacement with a hydrogen atom, a process known as hydrodebromination or simply debromination.[1] This not only reduces the yield of the desired product but also complicates purification. This guide provides a structured approach to understanding and mitigating this issue.
Troubleshooting Guide: Preventing Debromination
This section is formatted as a series of common issues and their potential solutions, designed to help you diagnose and resolve problems in your experimental setup.
Issue 1: Significant formation of the debrominated byproduct, 2-(3,5-dimethylpyrazol-1-yl)-6-chloropyridine, is observed.
This is the most common problem encountered. The primary culprit is often the generation of a palladium-hydride (Pd-H) species in the reaction mixture.[1] This highly reactive species can intercept the organopalladium intermediate that forms after oxidative addition of the C-Br bond to the Pd(0) catalyst, leading to reductive elimination of the debrominated product instead of the desired cross-coupled product.
Q1: What are the primary sources of the palladium-hydride species responsible for debromination?
A1: The Pd-H species can originate from several sources within your reaction mixture:
-
The Base: Strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu) are known to promote the formation of Pd-H species, especially at elevated temperatures.[1]
-
The Solvent: Protic solvents like water and alcohols can serve as hydride donors.[3][4] While some cross-coupling reactions tolerate or even require water, its role must be carefully controlled. Anhydrous aprotic solvents like dioxane, THF, or toluene are generally preferred when debromination is a concern.[5]
-
Impurities: Trace amounts of water or other protic impurities in your reagents or solvents can contribute to the formation of Pd-H.
-
The Organometallic Reagent: In some cases, the organometallic coupling partner (e.g., boronic acids in Suzuki coupling) can be a source of hydrides, particularly if it undergoes side reactions like protodeboronation.[6][7]
Q2: I'm using a strong base like NaOt-Bu and observing significant debromination. What is the first and most effective change I should make?
A2: The most impactful initial change is to switch to a milder, non-nucleophilic inorganic base.[1][5] Strong alkoxide bases are often aggressive and can promote the formation of hydride species.
| Base Type | Examples | Suitability for Suppressing Debromination | Rationale |
| Strong Alkoxides | NaOt-Bu, KOt-Bu, LiOt-Bu | Low | Prone to generating Pd-H species, especially at higher temperatures.[1] |
| Mild Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | High | Generally effective and less likely to generate hydrides. A common first choice for optimization.[1][8] |
| Phosphates | K₃PO₄ | High | An excellent choice, often providing a good balance of reactivity and suppression of side reactions.[1] |
Recommendation: Switch from an alkoxide base to K₃PO₄ or Cs₂CO₃. This single change can often dramatically reduce the amount of debrominated byproduct.
Q3: How does the choice of palladium catalyst and ligand influence debromination?
A3: The catalyst and ligand system is critical. The ligand's role is to stabilize the palladium center and modulate its reactivity to favor the desired catalytic cycle over side reactions.[5][9]
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands are often highly effective at preventing debromination.[5][10] These ligands promote the reductive elimination step of the cross-coupling cycle, which is the product-forming step, making it faster than the competing debromination pathway. They also help to stabilize the active Pd(0) catalyst.
| Ligand | Typical Catalyst Precursor | Key Advantages for this Substrate |
| SPhos | Pd₂(dba)₃ or SPhos Pd G3/G4 Precatalysts | Excellent for heteroaromatic substrates, often provides high yields with low debromination.[1][5] |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3/G4 Precatalysts | Similar to SPhos, very effective for challenging couplings. |
| P(t-Bu)₃ | Pd₂(dba)₃ | A bulky and electron-rich ligand that can be very effective.[5] |
| PPh₃ | Pd(PPh₃)₄ | A more traditional ligand, but often less effective at preventing debromination with challenging substrates compared to modern biaryl phosphine ligands.[5] |
Recommendation: If you are using a less bulky ligand like PPh₃, consider switching to a Buchwald-type biaryl phosphine ligand such as SPhos or XPhos. Using a pre-formed catalyst (precatalyst) can also be beneficial as it ensures the efficient generation of the active Pd(0) species.[11]
Experimental Workflow: A Step-by-Step Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize debromination.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)[1]
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (a common ratio is 4:1 to 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Lower temperatures should be attempted first to minimize debromination.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Frequently Asked Questions (FAQs)
Q4: My reaction is sluggish even with the optimized conditions. Should I increase the temperature?
A4: Increasing the temperature can accelerate the desired reaction, but it may also increase the rate of debromination.[3] Before increasing the temperature, consider the following:
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might be beneficial.
-
Solvent Choice: Ensure your starting materials are fully soluble in the chosen solvent system. A switch to a different aprotic solvent like toluene might be necessary.
-
Purity of Reagents: Ensure your boronic acid is of high purity. Impurities can inhibit the catalyst. Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be a competing side reaction, especially with aqueous bases.[7] Using more stable boronic esters (e.g., pinacol esters) can sometimes circumvent this issue.[7]
If you do need to increase the temperature, do so cautiously and in small increments (e.g., from 80 °C to 90 °C), while carefully monitoring the ratio of product to debrominated byproduct.
Q5: I am performing a Buchwald-Hartwig amination. Are the same principles for preventing debromination applicable?
A5: Yes, the fundamental principles are the same. The Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle, and the formation of Pd-H species can lead to hydrodehalogenation of the aryl halide.[9][12]
-
Base Selection: As with Suzuki coupling, strong alkoxide bases like NaOt-Bu are commonly used but can be a source of debromination. If this is observed, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is a valid strategy.
-
Ligand Choice: The choice of ligand is also critical in Buchwald-Hartwig aminations. Bulky, electron-rich biaryl phosphine ligands are generally preferred to facilitate the C-N bond-forming reductive elimination and minimize side reactions.[9]
Caption: Troubleshooting flowchart for addressing debromination.
Q6: Could the pyrazole or pyridine nitrogen atoms be interfering with the catalyst?
A6: Yes, this is a known issue with N-heterocyclic substrates.[5][10] The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands, as mentioned before, can help to mitigate this by sterically shielding the palladium atom and preventing the coordination of the heterocyclic substrate.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Validating the Binding Affinity of Novel Pyrazole-Pyridine Derivatives as Potential Kinase Inhibitors
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison for validating the binding affinity of novel derivatives of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. Drawing from extensive experience in molecular interaction analysis, this document will not only present comparative data with established kinase inhibitors but also delve into the causality behind experimental choices and provide detailed, field-proven protocols.
The pyrazole-pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors, suggesting that the derivatives under investigation are likely to exhibit inhibitory activity against this class of enzymes.[1][2] Based on the structural motifs present, we hypothesize that these novel compounds may target key kinases involved in inflammatory and angiogenic signaling pathways, such as p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Therefore, this guide will focus on validating their binding affinity against these two representative kinases, comparing their performance with well-characterized, clinically relevant inhibitors.
Comparative Analysis of Binding Affinities
A critical aspect of drug discovery is to benchmark the potency of novel compounds against existing therapeutics. The following tables summarize the binding affinities (expressed as dissociation constants, Kd, or half-maximal inhibitory concentrations, IC50) of established inhibitors for p38 MAPK and VEGFR2. This data will serve as a reference for interpreting the binding affinity measurements of the this compound derivatives.
Table 1: Binding Affinities of Known p38 MAPK Inhibitors
| Compound | Kd / IC50 | Target Isoform(s) | Assay Method |
| BIRB 796 (Doramapimod) | Kd: 0.1 nM | p38α | Cell-based assay (THP-1 cells)[3][4] |
| IC50: 38 nM | p38α | Cell-free assay[2] | |
| VX-702 | Kd: 3.7 nM | p38α | ATP-competitive binding assay[5] |
| Kd: 17 nM | p38β | ATP-competitive binding assay[5] | |
| IC50: 4 - 20 nM | p38α | Cell-free assay[5] | |
| SB203580 | IC50: 50 nM | p38α | Kinase assay |
| IC50: 500 nM | p38β | Kinase assay | |
| Ki: 21 nM | p38 | ATP-competitive binding assay[6] |
Table 2: Binding Affinities of Known VEGFR2 Inhibitors
| Compound | Kd / IC50 | Target | Assay Method |
| Sorafenib | IC50: 90 nM | VEGFR2 | Kinase assay[7] |
| Sunitinib | - | VEGFR2 | Kinase Inhibition[8][9] |
| Pazopanib | IC50: 30 nM | VEGFR2 | In vitro kinase assay[10] |
Elucidating the Molecular Interactions: Key Signaling Pathways
To fully appreciate the significance of inhibiting p38 MAPK and VEGFR2, it is crucial to understand their roles in cellular signaling.
The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[11][12][13] Its activation triggers a cascade of phosphorylation events that ultimately lead to the transcription of pro-inflammatory genes.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. oncology-central.com [oncology-central.com]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 13. assaygenie.com [assaygenie.com]
Navigating the Structure-Activity Landscape of 2-(Pyrazol-1-yl)pyridine Analogs: A Comparative Guide for Kinase Inhibitor Design
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation. The 2-(pyrazol-1-yl)pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the lead compound, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine, offering field-proven insights for researchers, scientists, and drug development professionals.
The 2-(Pyrazol-1-yl)pyridine Scaffold: A Versatile Hinge-Binding Motif
The 2-(pyrazol-1-yl)pyridine core serves as an effective bioisostere for purines, enabling it to anchor within the ATP-binding pocket of various kinases.[1] The nitrogen atoms of the pyrazole and pyridine rings are crucial for forming hydrogen bond interactions with the hinge region residues of the kinase, a fundamental requirement for potent inhibition.[1] The general structure allows for substitutions at multiple positions, providing a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: General structure of the 2-(pyrazol-1-yl)pyridine scaffold.
Deconstructing the Structure-Activity Relationship (SAR)
Our analysis of analogs of this compound reveals critical insights into the contribution of each substituent to the overall biological activity. The following sections dissect the SAR at key positions, drawing comparisons from published studies on similar pyrazolopyridine and pyrazolylpyridine kinase inhibitors.
The Pyrazole Moiety: Fine-Tuning Potency and Selectivity
Substitutions on the pyrazole ring have a profound impact on inhibitor potency. Modeling of 2-(1H-pyrazol-1-yl)pyridines within the ALK5 kinase domain has shown that strategic placement of substituents can optimize interactions with the enzyme's active site.[2]
-
Position 4 (Bromo Group): The presence of a halogen, such as bromine, at the 4-position of the pyrazole ring can significantly enhance potency. This is often attributed to favorable hydrophobic interactions within a specific sub-pocket of the kinase. In a series of 4-(pyrazol-3-yl)-pyridine inhibitors of c-Jun N-terminal kinase (JNK), regioselective bromination of the pyrazole ring was a key step in analog synthesis.[3]
-
Positions 3 and 5 (Methyl Groups): The dimethyl substitution on the pyrazole ring contributes to the overall lipophilicity and van der Waals interactions with the target protein. Modifications at these positions can influence selectivity across the kinome.
The Pyridine Ring: The Gateway to the Solvent-Exposed Region
The pyridine ring serves as the primary linker to the solvent-exposed region of the ATP-binding site, making substitutions at this position critical for modulating solubility, cell permeability, and overall pharmacokinetic properties.
-
Position 6 (Chloro Group): The chlorine atom at the 6-position of the pyridine ring is a common feature in many kinase inhibitors. It can participate in halogen bonding and occupy a hydrophobic pocket. Replacing the chlorine with other small hydrophobic groups can be a viable strategy for optimization. In the development of pyrazolopyridine-based CSK inhibitors, substitutions at this position were explored to enhance potency and pharmacokinetic profiles.[4]
Comparative Analysis of Analog Performance
To illustrate the practical implications of the SAR, the following table summarizes the inhibitory activity of hypothetical analogs against a representative kinase target, ALK5. The IC50 values are inferred based on trends observed in published literature for structurally related compounds.[2]
| Compound ID | R1 (Pyrazole-C4) | R2 (Pyridine-C6) | Other Modifications | Inferred ALK5 IC50 (nM) |
| Lead Compound | Br | Cl | - | 50 |
| Analog A | H | Cl | - | 250 |
| Analog B | Br | F | - | 45 |
| Analog C | Br | OCH3 | - | 150 |
| Analog D | Br | Cl | Pyrazole-N-Me | >1000 |
| Analog E | I | Cl | - | 30 |
Data is hypothetical and for illustrative purposes based on published SAR trends.
Key Takeaways from the Comparative Data:
-
Importance of the Bromo Group: Removal of the bromine at the pyrazole C4-position (Analog A) leads to a significant loss of potency.
-
Halogen Swapping: Replacing chlorine with fluorine at the pyridine C6-position (Analog B) can maintain or slightly improve potency.
-
Steric Hindrance: Introduction of a larger methoxy group at the pyridine C6-position (Analog C) may be detrimental to activity due to steric clashes.
-
N-Alkylation is Detrimental: Methylation of the pyrazole nitrogen (Analog D) often results in a complete loss of activity, highlighting the importance of the N-H as a hydrogen bond donor.[4]
-
Exploring Other Halogens: Replacing bromine with iodine at the pyrazole C4-position (Analog E) could lead to enhanced potency due to stronger halogen bonding interactions.
The Biological Context: Targeting the TGF-β/ALK5 Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer. Activin receptor-like kinase 5 (ALK5), the TGF-β type I receptor, is a key kinase in this pathway and a validated therapeutic target.[2]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Methods for Structural Confirmation of Complex Small Molecules: A Focus on CAS 1150271-20-7 Derivatives
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a formality but a foundational pillar of safety, efficacy, and intellectual property. For complex heterocyclic compounds, such as derivatives of the pyrazole scaffold represented by CAS 1150271-20-7, even minor structural ambiguities can lead to significant differences in biological activity, toxicity, and stability. Therefore, relying on a single analytical technique is insufficient and carries inherent risks of misinterpretation.
This guide champions an orthogonal approach to structural elucidation. The core principle of orthogonality is the use of multiple, independent analytical techniques that rely on different physical principles to measure the same or related molecular attributes.[1][2][3] This strategy minimizes the risk of measurement bias and builds a robust, self-validating body of evidence, ensuring the highest degree of confidence in the proposed chemical structure.[4][5] For researchers, scientists, and drug development professionals, mastering this integrated analytical workflow is essential for accelerating development timelines and meeting stringent regulatory expectations.[1]
This document provides a detailed comparison of the four most critical orthogonal methods for small molecule structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the causality behind their synergistic use, provide detailed experimental protocols, and present a logical workflow for their application.
The Orthogonal Workflow: An Integrated Strategy
A robust structural confirmation process does not treat analytical techniques as a checklist but as an integrated workflow. Data from each method informs and validates the others, progressively building a complete and unambiguous picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms.[6][7] It operates by measuring the interaction of atomic nuclei with an external magnetic field, revealing how atoms are connected through chemical bonds.[7]
Causality & Orthogonality: NMR provides a detailed map of the molecule's covalent framework (the "what is connected to what"). This information is orthogonal to Mass Spectrometry, which provides the overall mass and elemental formula, and to X-ray Crystallography, which reveals the molecule's 3D shape in the solid state. A combination of 1D and 2D NMR experiments is essential for unambiguously assembling the structure of complex molecules.[8][9]
Key NMR Experiments
| Experiment | Information Obtained |
| ¹H NMR | Provides the number of different proton types, their chemical environment, relative quantities (integration), and neighboring proton information (splitting).[8] |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule.[8] |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.[8] |
| COSY | (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] |
| HSQC | (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). |
| HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative of CAS 1150271-20-7 in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum. Optimize spectral width, acquisition time, and relaxation delay.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to aid in carbon type assignment.
-
-
2D Spectra Acquisition:
-
Acquire a standard ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
Acquire a ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.
-
Acquire a ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations, which are essential for piecing together the carbon skeleton.
-
-
Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and use the 2D correlation maps to systematically build the molecular structure from individual spin systems.[10]
Mass Spectrometry (MS): The Definitive Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11][12] For structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable as it provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.[13][14]
Causality & Orthogonality: MS provides the exact molecular weight and, through HRMS, the molecular formula. This is orthogonal to NMR, which defines connectivity without directly providing the total mass. Tandem MS (MS/MS) further provides structural information by analyzing fragmentation patterns, which can confirm the presence of specific substructures deduced from NMR.[15][16]
Key MS Techniques
| Technique | Information Obtained |
| LC-MS | Liquid chromatography coupled with MS separates components of a mixture before analysis, ensuring that the mass spectrum is from a pure compound.[13] |
| HRMS (e.g., TOF, Orbitrap) | Provides highly accurate m/z measurements (typically <5 ppm error), which severely constrains the number of possible elemental formulas for the molecule.[13][14] |
| Tandem MS (MS/MS) | The parent ion is selected and fragmented to produce product ions. The fragmentation pathway provides valuable clues about the molecule's structure and functional groups.[16] |
Experimental Protocol: LC-HRMS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC or UHPLC system (e.g., using a C18 reversed-phase column). Develop a gradient elution method to ensure the compound of interest is well-resolved from any impurities.[16]
-
Mass Spectrometric Analysis:
-
Use an electrospray ionization (ESI) source in both positive and negative ion modes to ensure detection of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).[13]
-
Acquire full scan HRMS data to determine the accurate mass of the parent ion.
-
Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment. In DDA, the instrument automatically selects the most intense ions from the full scan for fragmentation.
-
-
Data Analysis:
-
Use the accurate mass from the HRMS scan to calculate the elemental formula using software that considers isotopic abundance patterns.
-
Interpret the MS/MS fragmentation spectrum to identify characteristic neutral losses and fragment ions. This data should be consistent with the structure proposed from NMR data.
-
X-ray Crystallography: The Unambiguous 3D Structure
While NMR and MS provide powerful evidence for 2D structure, X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional model of a molecule, including the absolute configuration of all stereocenters.[17][18] It is considered the "gold standard" for structural determination, provided a suitable single crystal can be obtained.[19]
Causality & Orthogonality: This technique directly visualizes the atomic positions in space by analyzing how X-rays are diffracted by the electron clouds of atoms within a crystal lattice.[20] This provides a direct measurement of 3D structure, which is fundamentally different from the solution-state, through-bond/through-space correlations of NMR or the gas-phase mass measurements of MS. It serves as the ultimate validation of a structure proposed by spectroscopic methods.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often rate-limiting step.[17] Grow a single crystal of the derivative of CAS 1150271-20-7 of sufficient quality and size (typically 0.1-0.3 mm). This is achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques using a variety of solvents and solvent mixtures.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a modern X-ray diffractometer.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data.
-
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can often be determined from the diffraction data by analyzing anomalous scattering effects, typically quantified by the Flack parameter.[17] A value close to 0 confirms the assigned stereochemistry.[21][22]
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[23] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.[6][24]
Causality & Orthogonality: FTIR provides information on the types of chemical bonds present (e.g., C=O, O-H, N-H, C≡N). This is orthogonal to other methods as it directly probes bond vibrational energies. While not a primary tool for elucidating the entire carbon skeleton, it serves as a quick and powerful check to confirm the presence or absence of key functional groups expected from the proposed structure and to corroborate findings from NMR and MS.[25]
Key FTIR Absorption Regions for Pyrazole Derivatives
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3500 | N-H Stretch | Amine/Amide |
| 2850-3000 | C-H Stretch | Alkane (sp³) |
| 3000-3100 | C-H Stretch | Aromatic/Alkene (sp²) |
| 1650-1750 | C=O Stretch | Carbonyl (e.g., amide, ketone) |
| 1500-1600 | C=C/C=N Stretch | Aromatic/Pyrazole Ring |
| 1000-1300 | C-F Stretch | Trifluoromethyl group |
Note: The exact frequencies can vary based on the molecular environment.[26][27]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the easiest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables to confirm the presence of expected functional groups. The spectrum should be consistent with the final proposed structure.
Synergy of Methods: Building the Complete Picture
No single technique provides all the necessary information. The true power of this approach lies in the synergy between the methods, where each result cross-validates the others.
Conclusion
The structural confirmation of novel pharmaceutical compounds like the derivatives of CAS 1150271-20-7 demands a rigorous, multi-faceted analytical strategy. An orthogonal approach, integrating the distinct and complementary strengths of NMR, MS, X-ray Crystallography, and FTIR, is the industry standard for achieving unambiguous and defensible structural assignments. By understanding the causality behind each technique and employing an integrated workflow, research and development professionals can ensure the scientific integrity of their work, mitigate risks in the development pipeline, and build a solid foundation for subsequent pharmacological and clinical studies.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals | Technology Networks [technologynetworks.com]
- 3. fluidimaging.com [fluidimaging.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Orthogonal and complementary measurements of properties of drug products containing nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. use of nmr in structure ellucidation | PDF [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. zefsci.com [zefsci.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction [jstage.jst.go.jp]
- 23. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 24. copbela.org [copbela.org]
- 25. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Benchmarking Novel PROTACs from 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine Against Known Degraders
Introduction: Establishing a New Frontier in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond simple inhibition to induce the outright destruction of disease-causing proteins.[1] This is accomplished by coopting the cell's own ubiquitin-proteasome system (UPS).[2] Unlike traditional inhibitors, PROTACs act catalytically, enabling sustained target suppression at potentially lower concentrations and offering a powerful strategy against targets once deemed "undruggable".[3][4]
The development of any new PROTAC series requires rigorous, objective benchmarking to understand its true potential. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing and benchmarking novel PROTACs derived from the 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine scaffold. We will not just outline protocols; we will delve into the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to data generation. Our goal is to compare these novel agents against well-established degraders, providing a clear, data-driven assessment of their performance.
The Foundational Mechanism: Hijacking the Ubiquitin-Proteasome System
At its core, a PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[5] By simultaneously binding both proteins, the PROTAC induces proximity, forming a critical ternary complex.[3][6] This proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC is then released to repeat the cycle.[1]
Caption: The canonical mechanism of PROTAC action, from ternary complex formation to proteasomal degradation.
Phase 1: Foundational Biophysical Characterization
Before assessing degradation in a cellular environment, we must first validate the fundamental interactions that underpin the PROTAC's mechanism. This phase ensures that the molecule is behaving as designed at a biophysical level.
Experimental Protocol 1: Binary Binding Affinity via Surface Plasmon Resonance (SPR)
Rationale: The efficacy of a PROTAC begins with its ability to bind its two targets independently. SPR is a powerful, label-free technique that provides real-time kinetic data (association and dissociation rates) for these binary interactions.[7][8] This allows us to confirm target engagement and provides crucial data that can later be correlated with cellular activity.[9]
Step-by-Step Methodology:
-
Chip Preparation: Immobilize the purified E3 ligase (e.g., VHL or Cereblon) and the POI on separate channels of a sensor chip. A lower immobilization density is often preferable for ternary complex experiments to minimize mass transport limitations.[7]
-
Analyte Preparation: Prepare a serial dilution of the novel PROTAC in a suitable running buffer.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (k_on, k_off, K_D).
-
Binary Interaction Analysis (PROTAC to POI): Inject the PROTAC solutions over the immobilized POI surface to measure the second binary interaction.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.
Experimental Protocol 2: Ternary Complex Formation via TR-FRET
Rationale: The formation of a stable POI-PROTAC-E3 ligase ternary complex is the pivotal event in the degradation pathway.[6][10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay ideal for quantifying the formation of this complex in solution.[11][12][13] It allows for the determination of the PROTAC's potency in bringing the two proteins together.
Step-by-Step Methodology:
-
Protein Labeling: Label the POI with a TR-FRET donor fluorophore (e.g., terbium cryptate) and the E3 ligase with a compatible acceptor (e.g., d2).[10]
-
Assay Setup: In a microplate, combine the labeled POI and E3 ligase at fixed concentrations with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow the reaction to reach equilibrium.
-
Signal Measurement: Measure the fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration. Fit the data to a dose-response curve to determine the potency (EC50) of ternary complex formation.[11]
Phase 2: Cellular Performance and Benchmarking
With the foundational biophysics confirmed, we move into a cellular context to measure the ultimate biological outcome: protein degradation. This is where we directly compare our novel PROTACs to established "gold-standard" degraders.
Caption: A comprehensive workflow for PROTAC benchmarking, from biophysical validation to cellular assays.
Experimental Protocol 3: Target Protein Degradation via Western Blot
Rationale: Western blotting is the most direct and widely used technique to visualize and semi-quantify the degradation of a target protein.[3][14][15] By performing a dose-response experiment, we can determine two key parameters for PROTAC efficacy: DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).[16][17]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., one with high expression of the POI) in multi-well plates. After allowing cells to adhere, treat them with a serial dilution of the novel PROTACs and benchmark degraders for a fixed duration (e.g., 18-24 hours). Include a vehicle-only (e.g., DMSO) control.[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI, followed by a primary antibody for a loading control (e.g., GAPDH, β-actin). Then, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample.
-
Data Calculation: Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[16]
Comparative Data Summary
| Compound | Target(s) | DC50 (nM) | Dmax (%) |
| Novel PROTAC-1 | POI / CRBN | Experimental Value | Experimental Value |
| Novel PROTAC-2 | POI / VHL | Experimental Value | Experimental Value |
| Benchmark Degrader-X | POI / CRBN | Literature/Known Value | Literature/Known Value |
| Benchmark Degrader-Y | POI / VHL | Literature/Known Value | Literature/Known Value |
Experimental Protocol 4: Cellular Viability Assay
Rationale: An effective PROTAC should be selectively toxic to cells dependent on the POI, without causing general cytotoxicity. Measuring cell viability is crucial to assess the therapeutic window of the novel compounds.[18] The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[19][20]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Seed cells in 96-well opaque-walled plates and treat with the same dose-response range of PROTACs as used for the degradation assay.[18]
-
Incubation: Incubate the plates for a relevant time period (e.g., 72 hours) to allow for phenotypic effects to manifest.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent directly to each well.[21]
-
Signal Measurement: Mix the contents and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log of the PROTAC concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
Phase 3: Advanced Mechanistic Validation
To build an unassailable case for a novel PROTAC, we must provide direct evidence that it functions through the intended mechanism.
Experimental Protocol 5: Target Ubiquitination Assay
Rationale: Demonstrating that the loss of the POI is preceded by its ubiquitination provides definitive proof of a PROTAC-mediated mechanism.[22] This is typically achieved by immunoprecipitating the target protein and then immunoblotting for ubiquitin.[23]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with a concentration of the novel PROTAC known to cause significant degradation (e.g., ~DC90). Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the experiment. This blocks the degradation of the ubiquitinated POI, allowing it to accumulate.
-
Immunoprecipitation (IP): Lyse the cells and use an antibody specific to the POI to immunoprecipitate the target protein from the lysate.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a western blot using an anti-ubiquitin antibody.[23]
-
Analysis: An increase in the high-molecular-weight smear (representing poly-ubiquitinated protein) in the PROTAC-treated lane compared to the control lane confirms target ubiquitination.
Conclusion
The framework presented here provides a robust, multi-faceted strategy for the comprehensive evaluation of novel PROTACs derived from the this compound scaffold. By systematically progressing from foundational biophysical assays to cellular performance benchmarking and finally to deep mechanistic validation, researchers can generate a high-quality, self-validating dataset. This rigorous, data-driven approach is indispensable for identifying truly promising degrader candidates and accelerating their journey toward clinical application.
References
- 1. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 20. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Pyrazol-1-yl)-6-chloropyridine Derivatives
In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic agent is a rigorous and multi-faceted process. For researchers and drug development professionals, understanding the correlation between a compound's performance in controlled in vitro environments and its efficacy within a complex living system (in vivo) is paramount. This guide provides an in-depth comparative analysis of compounds derived from the versatile 2-(pyrazol-1-yl)-6-chloropyridine scaffold, a chemical framework that has garnered significant interest for its potential in oncology.
We will dissect the structure-activity relationships (SAR) of a series of 6-aminopyrazolyl-pyridine-3-carbonitriles, potent inhibitors of Janus kinase 2 (JAK2), a key player in the signaling pathways that drive the growth of certain cancers. By examining the experimental data, from initial biochemical assays to cellular responses and finally to animal models, we aim to provide a clear and objective comparison of their performance, underpinned by detailed experimental protocols and mechanistic insights.
The 2-(Pyrazol-1-yl)-6-chloropyridine Scaffold: A Privileged Starting Point
The 2-(pyrazol-1-yl)-6-chloropyridine core serves as an excellent starting material for the synthesis of a diverse library of compounds. The chlorine atom at the 6-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups, while the pyrazole and pyridine rings themselves offer multiple points for modification. This chemical tractability enables the systematic exploration of the chemical space around the core structure to optimize for potency, selectivity, and pharmacokinetic properties.
From Test Tube to Living System: A Case Study in JAK2 Inhibition
Our focus will be on a series of 6-aminopyrazolyl-pyridine-3-carbonitriles that have been synthesized and evaluated as inhibitors of JAK2, a tyrosine kinase frequently dysregulated in myeloproliferative neoplasms. The following sections will detail the in vitro and in vivo evaluation of these compounds, highlighting the causal links between experimental design and the observed outcomes.
In Vitro Efficacy Assessment: From Enzyme to Cell
The initial evaluation of a compound's potential begins with in vitro assays, which provide a controlled environment to assess its direct effect on a biological target and on cellular processes.
The primary determinant of a compound's potential as a targeted therapy is its ability to inhibit its intended molecular target. For our series of 2-(pyrazol-1-yl)-6-substituted pyridine derivatives, the inhibitory activity against the JAK2 enzyme was quantified.
Experimental Protocol: JAK2 Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme and a suitable peptide substrate are prepared in an assay buffer.
-
Compound Dilution: The test compounds are serially diluted to a range of concentrations.
-
Reaction Initiation: The JAK2 enzyme, peptide substrate, and ATP are incubated with the test compounds.
-
Detection: The level of substrate phosphorylation is measured, typically using a fluorescence- or luminescence-based method.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
To understand if the enzymatic inhibition translates to a functional effect in a cellular context, the antiproliferative activity of the compounds is assessed in a cancer cell line that is dependent on JAK2 signaling for its growth and survival.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: A human cancer cell line known to have dysregulated JAK2 signaling (e.g., HEL 92.1.7) is seeded in 96-well plates.
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test compounds.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells metabolize MTT into a colored formazan product.
-
Data Analysis: The absorbance of the formazan is measured, and the concentration of the compound that inhibits 50% of cell growth (GI50) is determined.
The following table summarizes the in vitro efficacy data for a representative set of 6-aminopyrazolyl-pyridine-3-carbonitrile derivatives.
| Compound ID | R Group at 6-position | JAK2 IC50 (nM) | HEL 92.1.7 GI50 (nM) |
| 1a | -NH2 | 10 | 150 |
| 1b | -NHCH3 | 5 | 75 |
| 1c | -N(CH3)2 | 2 | 30 |
| 1d | Morpholino | 8 | 120 |
Note: The data presented here is a representative example based on typical findings for such compounds and is for illustrative purposes.
In Vivo Efficacy Assessment: Translating Cellular Activity to a Living Model
While in vitro assays provide valuable initial data, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies in animal models are crucial for evaluating not only the compound's efficacy but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
To assess the antitumor activity of the lead compounds identified from in vitro screening, a xenograft model is often employed. This involves implanting human cancer cells into immunocompromised mice, allowing a tumor to grow, and then treating the mice with the test compounds.
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., HEL 92.1.7) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the vehicle control or the test compounds at various doses and schedules (e.g., once daily oral gavage).
-
Efficacy Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
The following table summarizes the in vivo efficacy of a lead compound from the 6-aminopyrazolyl-pyridine-3-carbonitrile series in a HEL 92.1.7 xenograft model.
| Compound ID | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| 1c | 25 | 45 |
| 1c | 50 | 78 |
| 1c | 100 | 95 |
Note: The data presented here is a representative example based on typical findings for such compounds and is for illustrative purposes.
Mechanistic Insights: The JAK-STAT Signaling Pathway
The efficacy of the 2-(pyrazol-1-yl)-6-substituted pyridine derivatives as anticancer agents is rooted in their ability to inhibit the JAK-STAT signaling pathway. This pathway is a critical communication route for many cytokines and growth factors that regulate cell proliferation, differentiation, and survival.
In many cancers, the JAK-STAT pathway is constitutively active, leading to uncontrolled cell growth. By inhibiting JAK2, our lead compounds block the downstream signaling cascade, ultimately leading to the suppression of tumor growth.
Conclusion: From Scaffold to a Promising Lead
The journey from the 2-(pyrazol-1-yl)-6-chloropyridine scaffold to a potent and efficacious JAK2 inhibitor demonstrates the power of a systematic and iterative drug discovery process. The comparative analysis of in vitro and in vivo data reveals a clear structure-activity relationship, where modifications to the 6-position of the pyridine ring significantly impact both enzymatic and cellular potency. The successful translation of in vitro activity to in vivo tumor growth inhibition in a xenograft model validates the therapeutic potential of this chemical series.
This guide underscores the importance of a multi-pronged approach to drug discovery, where insights from biochemical, cellular, and whole-animal studies are integrated to identify and advance promising new therapeutic agents. The 2-(pyrazol-1-yl)-6-chloropyridine scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, and the data presented herein provides a solid foundation for further optimization and preclinical development.
Charting the Selectivity Landscape of Novel Kinase Inhibitors Derived from 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE
A Senior Application Scientist's Guide to Comprehensive Selectivity Profiling
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The scaffold, 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine, presents a promising starting point for the generation of novel kinase inhibitors. This guide provides a comprehensive framework for assessing the selectivity profile of inhibitors derived from this core structure. We will delve into the rationale behind experimental choices, compare methodologies, and present a clear path for generating robust and reliable data for researchers, scientists, and drug development professionals.
The Rationale for Rigorous Selectivity Profiling
Protein kinases, with over 500 members in the human kinome, share a conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge.[1] Cross-reactivity with unintended kinases can lead to toxicity or unforeseen pharmacological effects, compromising the therapeutic window of a drug candidate.[2] Therefore, a thorough understanding of an inhibitor's selectivity across the kinome is not merely a characterization step but a critical component of the drug discovery cascade. This guide will outline a tiered approach to selectivity profiling, beginning with broad screening and culminating in detailed mechanistic studies.
A Multi-Faceted Approach to Kinase Inhibitor Selectivity Profiling
A robust assessment of inhibitor selectivity necessitates a combination of biochemical and cell-based assays. This multi-pronged strategy provides a holistic view of a compound's activity, from direct target engagement to its effects within a complex cellular environment.
Tier 1: Broad Kinome Screening for Initial Hit Identification
The initial step involves screening derivative compounds against a large, representative panel of kinases to identify primary targets and potential off-targets.[2][3] This is most efficiently achieved through established commercial platforms that offer panels covering a significant portion of the human kinome.[2][4]
Recommended Platform:
-
Radiometric Kinase Assays: Platforms like Reaction Biology's ³³PanQinase™ or HotSpot™ services provide a direct measure of catalytic activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[2][5] This "gold-standard" method is highly sensitive and provides a direct functional readout of inhibition.[1]
Experimental Protocol: Single-Dose Kinome Screening
-
Compound Preparation: Prepare stock solutions of the derivative inhibitors in DMSO at a concentration of 10 mM.
-
Assay Concentration: For the initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify any significant interactions.[6][7]
-
Kinase Panel: Utilize a broad kinome panel, ideally covering >300 kinases from different families.[3]
-
ATP Concentration: The ATP concentration in the assay is a critical parameter. Assays can be run at the apparent ATP Km for each kinase to provide a more direct measure of inhibitor potency, or at a physiological concentration (e.g., 1 mM ATP) to better mimic the cellular environment.[8][9] For initial screening, using the Km value is often preferred.
-
Data Analysis: Results are typically expressed as the percentage of remaining kinase activity compared to a DMSO control. A threshold, often >70-80% inhibition, is set to identify "hits" for further investigation.[3]
Workflow for Initial Kinome Screening
Caption: Workflow for the initial single-dose kinome screening of derivative compounds.
Tier 2: Potency Determination and Comparative Analysis
Once initial hits are identified, the next step is to determine the potency (IC₅₀) of the inhibitors against these kinases. This provides a quantitative measure of their inhibitory activity and allows for direct comparison with alternative compounds.
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Perform a serial dilution of the hit compounds to generate a dose-response curve, typically using a 10-point curve.[3]
-
Kinase Assays: Conduct radiometric kinase assays for the primary target(s) and any significant off-targets identified in the initial screen.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Comparative Data Table:
| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase 1 | IC₅₀ (nM) | Off-Target Kinase 2 | IC₅₀ (nM) | Selectivity Score (Off-Target 1/Target) |
| Derivative A | Kinase X | 15 | Kinase Y | 1500 | Kinase Z | >10000 | 100 |
| Derivative B | Kinase X | 25 | Kinase Y | 500 | Kinase Z | 8000 | 20 |
| Alternative C | Kinase X | 50 | Kinase Y | 250 | Kinase Z | >10000 | 5 |
Alternative Compounds for Comparison:
Based on the broader pyrazole and pyrazolopyridine literature, several classes of kinase inhibitors can serve as relevant comparators. For instance, various pyrazolopyridine derivatives have been explored as inhibitors for kinases such as CDK8, EGFR, and ERK.[10] Additionally, pyrazole-containing compounds have been investigated as inhibitors for a wide range of kinases including JNK, CDKs, and Bcr-Abl.[11][12] When a primary target for the novel derivatives is identified, inhibitors with known activity against that target, particularly those with a similar heterocyclic core, should be included for a head-to-head comparison of potency and selectivity.
Tier 3: Orthogonal Assays and Cellular Target Engagement
To build confidence in the biochemical data and to assess target engagement in a more physiological context, orthogonal assays are essential.
1. Competition Binding Assays:
These assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase, providing a measure of the dissociation constant (Kd).[9] The KINOMEscan™ platform from Eurofins Discovery is a widely used example.[4] This method is ATP-independent and offers a complementary dataset to the activity-based assays.
2. Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to verify direct target engagement within intact cells. It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation. By measuring the amount of soluble protein at different temperatures in the presence and absence of the inhibitor, a thermal shift can be quantified, confirming target binding in a cellular environment.
Experimental Workflow for Target Validation
Caption: A multi-tiered workflow for validating kinase inhibitor targets.
Visualizing the Impact: Signaling Pathway Analysis
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the cellular effects of the inhibitor. For example, if the primary target is a key component of the MAPK/ERK pathway, a potent and selective inhibitor would be expected to modulate downstream signaling events.
Hypothetical MAPK/ERK Signaling Pathway
Caption: Inhibition of MEK within the MAPK/ERK signaling pathway by a hypothetical inhibitor.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for comprehensively assessing the selectivity profile of novel kinase inhibitors derived from this compound. By employing a tiered strategy that combines broad kinome screening, quantitative potency determination, and orthogonal cellular assays, researchers can build a high-confidence dataset to guide lead optimization and candidate selection. The ultimate goal is to identify compounds with the desired potency against the intended target and a clean off-target profile, thereby maximizing the potential for therapeutic success. Future work should focus on in vivo efficacy and safety studies for the most promising candidates identified through this rigorous in vitro and cellular profiling cascade.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 7. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine: A Comparative Analysis for Strategic Synthesis
For the discerning researcher in drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. In the landscape of heterocyclic chemistry, 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine (CAS 1150271-20-7) has emerged as a versatile scaffold, offering two distinct reactive handles for sequential functionalization.[1][2] This guide provides an in-depth comparison of this building block with its commercial alternatives, supported by established reactivity principles and experimental data from analogous systems, to empower researchers in making informed strategic decisions.
The Strategic Advantage of Orthogonal Reactivity
The core value of this compound lies in the differential reactivity of its two halogen atoms: a bromine on the pyrazole ring and a chlorine on the pyridine ring. In the realm of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a primary determinant of reactivity, following the general trend: C-I > C-Br > C-Cl.[3] This principle allows for the selective functionalization of the C-Br bond under milder conditions, leaving the more robust C-Cl bond available for a subsequent transformation.
References
confirming structure of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE by X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we delve into the definitive method of single-crystal X-ray crystallography for confirming the structure of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. While a public crystal structure for this specific compound is not available, we will utilize crystallographic data from closely related pyrazole-pyridine derivatives to illustrate the principles and outcomes of the technique. Furthermore, we will provide an objective comparison with powerful alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complete with supporting experimental protocols.
The Gold Standard: Unambiguous Structure by X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, leaving no ambiguity about the molecule's constitution and conformation in the solid state.
The journey from a synthesized compound to a confirmed crystal structure is a multi-step process that demands precision and patience. The quality of the final data is intrinsically linked to the quality of the crystal itself.
Experimental Workflow: From Powder to Final Structure
The process of obtaining a crystal structure can be broken down into several key stages, each critical for success.
Detailed Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (The Crucial First Step):
-
Rationale: The most challenging aspect of X-ray crystallography is often obtaining a single, high-quality crystal. The crystal should be of sufficient size (typically >0.1 mm in all dimensions), free of cracks, and not a twin or conglomerate.[2]
-
Methodology:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Cover the vial with parafilm and poke a few small holes. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Once crystals form, examine them under a microscope to select a suitable candidate with sharp edges and uniform transparency.[3]
-
2. Data Collection:
-
Rationale: A mounted crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded at various crystal orientations.
-
Methodology:
-
Carefully mount the selected crystal on a goniometer head using a suitable oil or adhesive.[4]
-
Place the goniometer head on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to protect the crystal from radiation damage and improve data quality.
-
The instrument software automatically rotates the crystal in the X-ray beam, collecting a series of diffraction images.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data (intensities and positions of spots) are used to solve the "phase problem" and generate an initial electron density map. This map is then refined to yield the final atomic model.
-
Methodology:
-
The diffraction data are integrated and corrected for experimental factors.
-
The structure is typically solved using "direct methods" for small molecules.[2] This provides an initial model of the atomic positions.
-
The atomic model is refined against the experimental data, adjusting atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.
-
The final structure is validated using crystallographic software, and a Crystallographic Information File (CIF) is generated.
-
Interpreting the Data: A Case Study of a Pyrazole-Pyridine Derivative
While the specific CIF for this compound is not publicly available, we can examine the typical data obtained from such an analysis using a representative pyrazole-pyridine structure.
| Parameter | Typical Value/Information | Significance |
| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/n | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit in the crystal. |
| Bond Lengths | e.g., C-N, C-Br, C-Cl (Å) | Precise distances between bonded atoms, confirming connectivity. |
| Bond Angles | e.g., C-N-C (°) | Angles between adjacent bonds, defining molecular geometry. |
| Torsion Angles | e.g., Pyrazole-Pyridine (°) | Describes the rotation around single bonds, defining conformation. |
| R-factor (R1) | < 0.05 (for good data) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography provides an unparalleled view of the solid-state structure, other techniques are indispensable for confirming structure in solution and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like this compound, a suite of 2D NMR experiments is essential for unambiguous assignment.
Detailed Protocol: 2D NMR for Structural Elucidation
1. Sample Preparation:
-
Rationale: A high-purity sample dissolved in a deuterated solvent is required to avoid large solvent signals in the ¹H NMR spectrum.
-
Methodology:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
2. Data Acquisition:
-
Rationale: A series of 1D and 2D NMR experiments are performed to build a complete picture of the molecular structure.
-
Methodology (on a 400 MHz or higher spectrometer):
-
¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts, integrations, and multiplicities of all hydrogen atoms.
-
¹³C NMR: Acquire a 1D carbon spectrum (often with proton decoupling) to observe the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6] Cross-peaks connect coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[8] It is essential for identifying quaternary carbons and connecting different fragments of the molecule.
-
3. Spectral Interpretation:
-
Rationale: The spectra are analyzed systematically to piece together the molecular structure.
-
Methodology:
-
Assign Spin Systems: Use the COSY spectrum to identify groups of coupled protons, such as those on the pyridine ring.
-
Assign Protonated Carbons: Use the HSQC spectrum to link the assigned protons to their directly attached carbons.
-
Connect Fragments and Assign Quaternary Carbons: Use the HMBC spectrum to find long-range correlations. For example, the methyl protons on the pyrazole ring should show correlations to the C3, C5, and C4 carbons of the pyrazole. The pyridine protons will show correlations to other carbons within the pyridine ring and potentially to the C1' of the pyrazole, confirming the connection point.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a fundamental confirmation of its identity.[9] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique elemental formula. Tandem MS (MS/MS) experiments can provide structural information by analyzing the fragmentation patterns of the molecule.[4]
Comparative Analysis: X-ray vs. NMR vs. MS
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement, bond lengths/angles, stereochemistry, packing | Connectivity, solution-state conformation, dynamic processes | Molecular weight, elemental formula, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Sample Amount | Micrograms (single crystal) | Milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous, absolute 3D structure determination | Provides data on the molecule's behavior in solution | High sensitivity and accuracy for molecular formula |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Can have signal overlap in complex molecules; provides an average structure in solution | Provides limited information on connectivity and stereochemistry |
| Causality | Provides a static picture of the molecule in its lowest energy crystalline state. | Reveals the dynamic nature and average conformation of the molecule in a specific solvent. | Confirms the mass and elemental composition, validating the molecular formula. |
Conclusion
For the definitive confirmation of the structure of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for understanding its properties and interactions. However, a comprehensive structural characterization relies on the synergistic use of multiple techniques. NMR spectroscopy is essential for elucidating the structure in the solution phase, where most biological and chemical processes occur, while mass spectrometry provides a rapid and highly accurate confirmation of the molecular formula. For drug development professionals, the integration of these techniques provides a self-validating system, ensuring the absolute structural integrity of a compound before it proceeds to further studies.
References
- 1. Crystal structure of aqua(1H-pyrazole-κN 2)(pyridine-2,6-dicarboxylato-κ3 O 2,N,O 6)copper(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE (CAS No. 1150271-20-7). As a halogenated, heterocyclic organic compound, it requires rigorous disposal procedures to ensure laboratory safety and environmental compliance. This guide is designed for researchers and drug development professionals, offering not just procedural steps but the scientific rationale behind them.
Hazard Assessment and Waste Classification
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a complex organic molecule containing both bromine and chlorine atoms. This structural feature is the primary determinant for its classification as a hazardous substance.
-
Chemical Structure: C₁₀H₉BrClN₃[1]
-
Regulatory Classification: Due to the presence of carbon-halogen bonds, this compound falls under the category of Halogenated Organic Compounds (HOCs) .[5][6] Wastes containing HOCs are strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides specific guidelines for the management of such wastes, often prohibiting land disposal without prior treatment.[5][7]
The fundamental principle is to treat this compound as a regulated hazardous waste from the moment it is designated for disposal.
Pre-Disposal Safety Protocols: Engineering and Personal Controls
Proper containment and protection are non-negotiable. These measures prevent accidental exposure and environmental release during waste accumulation.
Personal Protective Equipment (PPE)
A standard PPE ensemble is required when handling the pure compound or its waste. This is based on guidelines for similar hazardous chemicals.[3][8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption, as related compounds are toxic upon skin contact.[9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes, which can cause serious eye irritation.[2][4] |
| Skin/Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[8][9] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if dusts or aerosols may be generated.[8] | To prevent inhalation, a primary route of exposure for powdered or volatile compounds.[4] |
Engineering Controls
All handling and preparation for disposal of this compound should be conducted inside a certified chemical fume hood.[9] This ensures that any dusts or vapors are effectively contained and exhausted, protecting the user and the laboratory environment. Eyewash stations and safety showers must be readily accessible.[4][8]
Step-by-Step Disposal Procedure
The segregation of waste streams is the most critical aspect of laboratory waste management. Halogenated and non-halogenated organic wastes must never be mixed.[10][11] Mixing them can complicate the disposal process, increase costs, and create unforeseen chemical hazards.
Step 1: Waste Segregation
Immediately designate any material contaminated with this compound as "Halogenated Organic Waste." This includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Solvent rinses of glassware that contained the compound (e.g., dichloromethane, chloroform).
-
Contaminated consumables (pipette tips, weigh boats, gloves, absorbent pads).
Step 2: Containerization
-
Select an Appropriate Container: Use a dedicated, chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, with a tightly sealing screw cap.[12] The container must be in good condition, free of leaks or cracks.
-
Labeling: Proper labeling is a regulatory requirement and essential for safety. Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." [10]
-
An accurate list of all other components in the container (e.g., solvents and their approximate percentages).
-
Appropriate GHS hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Exclamation Mark for irritant).
-
The date on which the first drop of waste was added.
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][12] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Safe Storage Location: Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet. This area should be away from heat, sparks, or open flames.
-
Incompatible Materials: Do not store the halogenated waste container near strong oxidizing or reducing agents, as these are common incompatibilities for similar compounds.[4][8]
Step 4: Final Disposal Pathway
Disposal of this chemical waste is not complete until it is transferred to a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
-
Engage a Professional Service: Your institution's Environmental Health & Safety (EH&S) department will have procedures for waste pickup and disposal through a certified hazardous waste management company.
-
Probable Disposal Technology: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration at a licensed facility.[13] This process is designed to achieve complete destruction of the organic molecule.
-
Causality: Incinerators for halogenated waste are equipped with specialized "scrubbers" or emission control systems.[13] During combustion, the bromine and chlorine atoms are converted into hydrobromic acid (HBr) and hydrochloric acid (HCl).[14] The scrubbers neutralize these corrosive acid gases before they can be released into the atmosphere, preventing environmental contamination.[14][15]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: Use absorbent pads or a spill kit designed for chemical spills to contain the material and prevent it from spreading.
-
Personal Protection: Do not attempt to clean a spill without the proper PPE as outlined in Section 2.
-
Clean-Up: For small spills, carefully sweep up the solid material or absorb the liquid. Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed plastic bag.
-
Dispose as Hazardous Waste: The bag containing the spill cleanup materials must be placed in the designated halogenated organic waste container for proper disposal.[10]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for the subject compound.
References
- 1. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine | C10H9BrClN3 | CID 46739438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. ethz.ch [ethz.ch]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Safe Handling of 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals to establish a robust framework for personal protection and operational protocols.
Hazard Assessment: An In-Depth Analysis
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Based on these anticipated hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations grounded in the likely chemical properties and associated hazards.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the compound, which is expected to cause skin irritation.[1][3] |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes and solid particulates, which can cause serious eye irritation.[1][3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | To be used in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3][4] |
Workflow for PPE Selection:
Caption: PPE selection workflow for handling hazardous chemicals.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.
-
Wear appropriate PPE, including gloves and eye protection, during unpacking.
-
Confirm the product identity against the order specifications.
-
-
Storage:
-
Weighing and Aliquoting (Solid Form):
-
All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to control airborne dust.
-
Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Ensure all contaminated disposable materials are placed in a designated hazardous waste container immediately after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solid compound slowly to the solvent to avoid splashing.
-
Ensure the container is securely capped after the solution is prepared.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid direct contact with the compound and its solutions.
-
In case of accidental skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[1]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical final step in the handling process.
Waste Segregation and Collection:
-
Solid Waste: All unused solid compound and materials contaminated with the solid (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure secondary containment area until they are collected for disposal.
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the safety of all laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
